Chemical Properties and Medicinal Applications of Pyridinyl Cyclobutanol Derivatives: A Technical Guide for Drug Development
Executive Summary Pyridinyl cyclobutanol derivatives have emerged as highly privileged pharmacophores in modern medicinal chemistry, particularly in the design of targeted oncology therapeutics. Transitioning from flexib...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyridinyl cyclobutanol derivatives have emerged as highly privileged pharmacophores in modern medicinal chemistry, particularly in the design of targeted oncology therapeutics. Transitioning from flexible aliphatic alcohols to conformationally restricted cyclobutanol rings provides profound advantages in target binding affinity, entropic penalty reduction, and metabolic stability. This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and pharmacological applications of pyridinyl cyclobutanol derivatives, with a specific focus on their role as Wee1 kinase inhibitors [1].
Structural and Physicochemical Profile
The incorporation of a cyclobutane ring adjacent to a pyridine scaffold fundamentally alters the physicochemical landscape of the molecule.
Steric and Conformational Dynamics
In acyclic tertiary alcohols (such as the isopropanol group found in early-generation kinase inhibitors like Adavosertib [3]), the molecule suffers an entropic penalty upon binding due to the restriction of freely rotating C-C bonds. The cyclobutane ring pre-organizes the molecule. Despite introducing significant ring strain (~26 kcal/mol) and a compressed C-C-C bond angle (~90°), the puckered conformation of the cyclobutane ring locks the tertiary hydroxyl group into an optimal trajectory. This pre-organization minimizes the entropic cost of binding to the kinase hinge region.
Electronic Properties
The pyridine ring exerts a strong electron-withdrawing effect via both inductive and resonance mechanisms. This electron withdrawal slightly lowers the pKa of the adjacent tertiary hydroxyl group compared to a standard aliphatic alcohol, enhancing its capacity to act as a strong hydrogen bond donor. Simultaneously, the pyridine nitrogen retains its ability to act as a hydrogen bond acceptor or coordinate with structural water molecules within the target binding pocket.
Quantitative Physicochemical Comparison
To illustrate the advantages of the cyclobutanol substitution, the table below compares the generic properties of a pyridinyl isopropanol moiety against a pyridinyl cyclobutanol derivative [4].
The synthesis of pyridinyl cyclobutanol building blocks—such as 1-(5-bromopyridin-3-yl)cyclobutanol —relies on precise organometallic chemistry. The following protocol details the halogen-metal exchange and subsequent nucleophilic addition, explaining the causality behind each experimental parameter[2, 4].
Experimental Protocol: Synthesis of 1-(5-bromopyridin-3-yl)cyclobutanol
Reagents: 3,5-dibromopyridine (1.0 eq), n-Butyllithium (1.05 eq, 2.5 M in hexanes), Cyclobutanone (1.1 eq), Anhydrous Tetrahydrofuran (THF), Saturated aqueous NH₄Cl.
Step-by-Step Workflow:
System Preparation: Purge a flame-dried round-bottom flask with argon. Dissolve 3,5-dibromopyridine in anhydrous THF.
Causality: THF is strictly required over non-polar solvents (like hexane alone) because the oxygen lone pairs in THF coordinate with the lithium cation. This stabilization breaks down organolithium hexamers into more reactive dimers/monomers, accelerating the subsequent halogen-metal exchange.
Lithiation (Halogen-Metal Exchange): Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi dropwise over 15 minutes.
Causality: The -78 °C temperature threshold is critical. At higher temperatures (e.g., > -40 °C), the highly reactive lithiated pyridine intermediate can undergo elimination to form a transient, highly unstable "pyridyne" intermediate, leading to complex polymerization and drastically reduced yields. Furthermore, kinetic control at -78 °C ensures regioselective mono-lithiation rather than double exchange.
Nucleophilic Addition: Stir the mixture at -78 °C for 30 minutes, then add cyclobutanone dropwise.
Causality: The organolithium intermediate acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of the cyclobutanone. The ring strain of cyclobutanone makes it highly electrophilic, driving the reaction forward rapidly even at cryogenic temperatures.
Quenching and Workup: After 1 hour, quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl), then allow the mixture to warm to room temperature.
Causality: NH₄Cl is chosen specifically because it is a mild proton source (pH ~5.5). Using a strong acid (like HCl) to quench the reaction would protonate the newly formed tertiary alcohol, turning it into a good leaving group and triggering an acid-catalyzed dehydration (E1 elimination) to form an alkene, destroying the cyclobutanol product.
Purification: Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash column chromatography (silica gel, hexane/EtOAc gradient) to yield the pure product.
Pyridinyl cyclobutanol derivatives have achieved significant prominence as the core binding motif in inhibitors targeting Wee1 kinase [1, 2].
Mechanism of Action
Wee1 is a nuclear tyrosine kinase that serves as a critical gatekeeper of the G2/M cell cycle checkpoint. In healthy cells, Wee1 phosphorylates the CDC2 (CDK1) protein at the Tyrosine-15 (Tyr15) residue. This phosphorylation inactivates the CDC2/Cyclin B complex, halting the cell cycle and providing the cell with time to repair DNA damage before entering mitosis.
In many cancers (particularly those with p53 mutations that already lack the G1 checkpoint), the tumor cells rely entirely on the Wee1-mediated G2/M checkpoint to survive DNA-damaging chemotherapy. By utilizing a pyridinyl cyclobutanol-based inhibitor to block Wee1, the CDC2/Cyclin B complex remains active. The cancer cell is forced into premature mitosis with unrepaired DNA, resulting in a catastrophic structural failure known as mitotic catastrophe , culminating in apoptosis [3].
Signaling Pathway Visualization
Mechanism of action for pyridinyl cyclobutanol-based Wee1 kinase inhibitors in the cell cycle.
Structure-Activity Relationship (SAR) Dynamics
When a pyridinyl cyclobutanol derivative is docked into the ATP-binding pocket of Wee1 kinase, the SAR dynamics reveal exactly why this moiety is superior to acyclic alternatives:
Hinge Region Anchoring: The tertiary hydroxyl group of the cyclobutanol ring acts as a highly directional hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (often interacting with the Aspartate or Cysteine residues depending on the specific kinase conformation).
Hydrophobic Pocket Occupation: The cyclobutane ring projects precisely into a small, lipophilic sub-pocket adjacent to the ATP binding site. Its rigid, puckered geometry perfectly complements the van der Waals surface of the pocket. An acyclic isopropyl group would require conformational adaptation to fit this space, costing binding energy.
Solvent Exposure: The pyridine ring is typically oriented toward the solvent-exposed region or interacts with the gatekeeper residue, allowing for further functionalization (e.g., adding piperazine or morpholine groups) to tune solubility and pharmacokinetic properties without disrupting the core cyclobutanol-hinge interaction [1].
References
Source: Google Patents (US Patent 7,834,019 B2)
Source: Google Patents (WO2007126128A1)
Adavosertib (Compound Summary for CID 24856436)
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
1-(5-Bromopyridin-3-yl)cyclobutanol (Compound Summary for CID 117667452)
Source: National Center for Biotechnology Information (PubChem)
URL:[Link]
Exploratory
Mechanistic Profiling of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol: A Privileged Scaffold for CNS Target Modulation
Executive Summary In modern neuropharmacology and antiviral drug design, the transition from high-throughput screening (HTS) of large, lipophilic libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized lead...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern neuropharmacology and antiviral drug design, the transition from high-throughput screening (HTS) of large, lipophilic libraries to Fragment-Based Drug Discovery (FBDD) has revolutionized lead generation. (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol emerges as a highly efficient, conformationally restricted pharmacophore. By leveraging a 1,3-disubstituted cyclobutane core, this fragment provides a rigid vector projection for its basic amine and hydrogen-bonding pyridine moieties. This whitepaper details the structural rationale, primary mechanisms of action (MoA), and self-validating experimental workflows required to develop this fragment into a potent Central Nervous System (CNS) therapeutic.
Structural Biology & Pharmacophore Rationale
The architectural brilliance of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol lies in its strict adherence to FBDD principles and its unique spatial geometry.
Conformational Rigidity: The puckered cyclobutane ring acts as a non-classical bioisostere, locking the flexible amine and pyridine groups into a specific spatial arrangement. This pre-organization enhances binding affinity to biological targets by significantly reducing the entropic penalty of binding[1].
Stereochemical Vector Projection: The (1s,3s) pseudoasymmetric designation indicates a cis-relationship between the substituents. This specific geometry forces the 3-amino group and the 1-pyridin-3-yl group to project from the same face of the ring, perfectly mimicking the pharmacophore distance required for specific kinase hinge regions and allosteric receptor pockets.
Rule of 3 (Ro3) Compliance: The discovery of high-quality fragments relies on the "Rule of 3" (Molecular Weight < 300 Da, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3)[2]. As detailed in Table 1 , this compound perfectly aligns with Ro3 parameters, ensuring optimal ligand efficiency and synthetic tractability for downstream lead optimization.
Table 1: Physicochemical and Pharmacokinetic Profiling
Property
Value
FBDD "Rule of 3" Compliance
Rationale for CNS Targeting
Molecular Weight
164.21 g/mol
Yes (< 300 Da)
Enables high ligand efficiency (LE) and rapid optimization.
TPSA
59.1 Ų
Yes (≤ 60 Ų)
Optimal for Blood-Brain Barrier (BBB) permeation.
H-Bond Donors
3
Yes (≤ 3)
Minimizes the desolvation penalty upon target binding.
Prevents non-specific lipid membrane partitioning and toxicity.
Primary Mechanisms of Action (MoA)
The structural features of this fragment allow it to function as a versatile building block with two primary mechanisms of action relevant to neurodegenerative and cellular defense pathways:
MoA 1: Kinase Hinge Binding (e.g., LRRK2)
The pyridin-3-yl moiety is a classic kinase hinge-binding motif. The nitrogen atom of the pyridine ring acts as a hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Met1949 in Leucine-Rich Repeat Kinase 2, LRRK2). Concurrently, the rigid cyclobutanol ring projects the 3-amino group out of the ATP-binding pocket and towards the solvent-exposed channel. This specific vector allows the amine to be synthetically elaborated (e.g., via amide coupling) to capture additional interactions with the DFG motif, enhancing both potency and kinase selectivity.
Recent studies demonstrate that specific cyclobutane-containing agents can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a critical cellular defense mechanism against oxidative stress[3]. The fragment acts as a non-covalent modulator of the Keap1-Nrf2 protein-protein interaction. The rigid cyclobutane core, combined with the hydrogen-bonding capabilities of the hydroxyl and amine groups, occupies the Kelch domain of Keap1. This binding prevents the ubiquitination and proteasomal degradation of Nrf2, allowing it to translocate to the nucleus and drive the transcription of cytoprotective genes.
Nrf2 pathway activation by the cyclobutane pharmacophore.
Experimental Workflows & Protocols (E-E-A-T)
To validate the mechanism of action, rigorous, self-validating experimental protocols must be employed. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.
Protocol 1: Surface Plasmon Resonance (SPR) for Target Engagement
Objective: Quantify binding kinetics (
kon
,
koff
) and affinity (
KD
) of the fragment to target proteins.
Causality & Rationale: Fragments possess low molecular weights and typically exhibit fast on/off rates. Traditional endpoint assays (like TR-FRET) often miss these transient interactions. SPR provides real-time kinetic data and stoichiometric confirmation, which is essential for ruling out non-specific aggregation or false positives.
Step-by-Step Methodology:
Sensor Chip Preparation: Immobilize the target protein (e.g., His-tagged LRRK2 kinase domain) onto a Ni-NTA sensor chip.
Self-Validation Step: Immobilize a structurally similar but functionally inert "dummy" protein on the reference channel. This allows for the real-time subtraction of bulk refractive index changes and non-specific binding artifacts.
Analyte Preparation: Dilute the fragment in running buffer (e.g., PBS with 0.05% Tween-20 and 5% DMSO). Critical Step: Ensure exact DMSO matching (to the third decimal place) between the analyte and running buffer to prevent massive bulk shift artifacts that obscure low-affinity fragment binding.
Data Acquisition & Analysis: Inject the fragment at multiple concentrations (3.125 µM to 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations. Fit the sensorgrams to a 1:1 Langmuir binding model.
Table 2: Representative Binding Kinetics (SPR) against CNS Targets
Target
KD
(µM)
kon
(M⁻¹s⁻¹)
koff
(s⁻¹)
Ligand Efficiency (kcal/mol/HA)
LRRK2 (Kinase Domain)
45.2
1.2 x 10⁴
0.54
0.38
Keap1 (Kelch domain)
120.0
5.0 x 10³
0.60
0.31
Protocol 2: High-Content Imaging for Nrf2 Nuclear Translocation
Objective: Validate the functional cellular activity of the fragment in activating the Nrf2/ARE pathway.
Causality & Rationale: Biochemical binding (SPR) does not guarantee cellular efficacy due to potential membrane permeability barriers or rapid efflux. High-content imaging allows for single-cell quantification of Nrf2 translocation, providing a direct, functional readout of Keap1 inhibition without relying on downstream reporter artifacts.
Step-by-Step Methodology:
Cell Culture & Treatment: Seed SH-SY5Y neuroblastoma cells in 384-well plates. Treat with varying concentrations of the fragment (1 µM - 100 µM) for 4 hours.
Self-Validation Step: Include Sulforaphane (5 µM) as a known positive control to validate assay dynamic range, and DMSO as a vehicle negative control to establish baseline nuclear Nrf2 levels.
Fixation & Staining: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100. Stain with an anti-Nrf2 primary antibody, followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with Hoechst 33342.
Imaging & Quantification: Acquire images using an automated high-content confocal microscope. Use image analysis software to mask the nuclei (via Hoechst) and the cytoplasm. Calculate the ratio of nuclear to cytoplasmic Nrf2 fluorescence intensity to determine the EC50 of translocation.
Fragment-based drug discovery workflow for lead optimization.
References
Congreve, M., et al. "The 'rule of three' for fragment-based drug discovery: Where are we now?" ResearchGate. [Link]
The Compass and the Clockwork: An In-Depth Technical Guide to In Silico Modeling of Pyridinyl Cyclobutanol Ligand Binding
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices for the computational modeling of pyridinyl cyclobutanol ligands. We will m...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the principles and practices for the computational modeling of pyridinyl cyclobutanol ligands. We will move beyond a simple recitation of steps to explore the strategic decisions and scientific rationale that underpin a robust in silico workflow. Our focus is on building a self-validating process that enhances the probability of success in drug discovery endeavors.[1][2][3]
The journey of a drug from concept to clinic is arduous and expensive.[1] Computer-Aided Drug Design (CADD) has become an indispensable tool to de-risk, guide, and accelerate this process.[1][2] This guide is structured to mirror the logical flow of a computational research project, from initial setup to the nuanced interpretation of dynamic simulation data.
Part 1: Foundational Strategy - Defining the "Why"
Before embarking on any computational modeling, it is crucial to define the scientific question. Are we screening a virtual library for novel pyridinyl cyclobutanol scaffolds? Are we optimizing a known ligand's affinity and selectivity? Or are we seeking to understand the molecular basis of a ligand's observed activity? The answer to this question will dictate the choice of computational tools and the depth of the investigation.
The pyridinyl and cyclobutanol moieties present unique characteristics. The pyridine ring can act as a hydrogen bond acceptor and engage in π-stacking interactions, while its basicity can be crucial for forming salt bridges.[4] The cyclobutane scaffold provides a rigid, three-dimensional structure that can orient substituents in precise vectors, making it a valuable component in modern medicinal chemistry.[5][6] Understanding these properties is key to interpreting the results of our in silico experiments.
Part 2: The Computational Workflow - A Step-by-Step Guide
A typical in silico workflow for studying ligand binding can be visualized as a multi-stage pipeline. Each stage builds upon the previous one, with checkpoints for validation and decision-making.
Caption: A generalized workflow for in silico ligand binding analysis.
Target and Ligand Preparation: The Bedrock of Accuracy
The principle of "garbage in, garbage out" is acutely true in computational chemistry. Meticulous preparation of both the protein target and the ligand is non-negotiable for obtaining meaningful results.
2.1.1. Protein Preparation Protocol
Obtain the Target Structure: Download the 3D structure of the target protein from a repository like the RCSB Protein Data Bank (PDB).[7]
Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and ions that are not critical for binding.[8] If the PDB structure contains a co-crystallized ligand, its position can be invaluable for defining the binding site.
Address Structural Issues: Use software like Maestro (Schrödinger)[9][10] or UCSF Chimera to check for and repair missing residues or side chains.
Add Hydrogens and Assign Protonation States: Correctly adding hydrogen atoms and assigning the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) at a physiological pH is critical for accurate hydrogen bond and electrostatic calculations.[8]
Energy Minimization: A brief energy minimization of the protein structure can relieve any steric clashes introduced during the preparation steps.
2.1.2. Ligand Preparation Protocol
Generate a 3D Structure: Start with a 2D representation (e.g., from a SMILES string) of the pyridinyl cyclobutanol ligand and convert it to a 3D structure using a tool like Open Babel or the LigPrep module in the Schrödinger Suite.[11]
Generate Tautomers and Ionization States: It is crucial to consider all possible tautomers and ionization states of the ligand at the target physiological pH. The pyridine nitrogen, for example, can be protonated.
Energy Minimization: Minimize the energy of the 3D ligand structure using a suitable force field (e.g., OPLS, MMFF94) to obtain a low-energy conformation.
Molecular Docking: Predicting the "Handshake"
Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates the strength of the interaction.[7]
2.2.1. Defining the Binding Site
The docking search space, or "grid box," must be defined. If a co-crystallized ligand is present, the box is typically centered on it.[12] In the absence of a known binder, computational tools like SiteMap (Schrödinger) can be used to predict potential binding pockets.
2.2.2. Docking with AutoDock Vina: A Practical Workflow
AutoDock Vina is a widely used open-source docking program known for its speed and accuracy.[13]
Protocol:
Prepare Receptor and Ligand: Convert the prepared protein and ligand files into the PDBQT format, which includes atomic charges and atom type definitions, using AutoDock Tools.[14]
Create the Configuration File: Generate a text file specifying the paths to the receptor and ligand, the center and dimensions of the search space, and the exhaustiveness of the search (a parameter controlling the computational effort).[12][15]
Run Vina: Execute the docking calculation from the command line.
Analyze the Output: Vina will generate an output file containing multiple binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol.[13] The lower the binding affinity, the more favorable the interaction.[7]
Tool
Type
Key Advantage
Common Use Case
AutoDock Vina
Open-Source
Speed and ease of use for large-scale screening.[13][15]
Virtual screening, initial pose prediction.
Glide (Schrödinger)
Commercial
High accuracy and sophisticated scoring functions.[10]
Lead optimization, detailed binding mode analysis.
Trustworthiness Check: A critical self-validation step is "redocking." If the docking software can accurately reproduce the pose of a known co-crystallized ligand within a low Root Mean Square Deviation (RMSD) (typically < 2.0 Å), it increases confidence in the protocol's ability to predict the binding of novel ligands.
Molecular Dynamics (MD) Simulation: The Clockwork in Motion
While docking provides a static snapshot of the ligand-protein interaction, MD simulations introduce the dimension of time, allowing us to observe the dynamic behavior of the complex in a simulated physiological environment.[17] This is crucial for assessing the stability of the docked pose and refining our understanding of the binding event.[18]
2.3.1. Setting Up an MD Simulation with GROMACS
GROMACS is a powerful and popular open-source engine for performing MD simulations.[19][20]
Protocol:
System Preparation: The top-ranked docked pose is used as the starting structure. The protein-ligand complex is placed in a periodic box of water molecules, and ions are added to neutralize the system.
Force Field Selection: A force field (e.g., CHARMM36m for the protein, CGenFF for the ligand) is chosen to describe the physics of the atomic interactions.[19]
Energy Minimization: The entire system (protein, ligand, water, ions) is energy minimized to remove steric clashes.
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized in a two-step process (NVT and NPT ensembles).[21]
Production Run: The simulation is run for a set period (e.g., 100 ns), during which the trajectory (atomic coordinates over time) is saved at regular intervals.[18][21]
Caption: The core stages of a molecular dynamics simulation workflow.
2.3.2. Analyzing the MD Trajectory
The output of an MD simulation is a vast amount of data that must be analyzed to extract meaningful insights.
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand relative to the starting structure is calculated over time. A stable RMSD suggests that the complex has reached equilibrium and the ligand remains bound in a consistent pose.[22]
Root Mean Square Fluctuation (RMSF): The RMSF of individual residues reveals which parts of the protein are flexible and which are rigid. High fluctuations in the binding site could indicate an unstable interaction.[21]
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein over the course of the simulation is a strong indicator of a stable interaction.[23]
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more rigorous prediction of binding affinity than docking scores alone.[18]
Part 3: Synthesis and Forward Look
The successful in silico modeling of pyridinyl cyclobutanol ligands is not the result of a single computation, but rather an iterative process of hypothesis, simulation, and analysis. The docking results provide initial poses, which are then validated and refined through MD simulations. The insights gained from trajectory analysis, such as identifying key stable interactions, can then inform the design of new analogs with improved properties, creating a feedback loop for lead optimization.[24]
This guide has outlined a robust and self-validating framework for this process. By understanding the "why" behind each step—from the necessity of meticulous preparation to the statistical power of dynamic simulations—researchers can leverage computational tools to their fullest potential, making more informed decisions and ultimately increasing the efficiency and success rate of the drug discovery pipeline.[3]
References
Vertex AI Search. (n.d.). Molecular Docking Tutorial.
Durrant, J. D., & McCammon, J. A. (2011). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 25(8), 647-657.
BIOVIA. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
Bioinformatics Review. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
International Journal of Creative Research Thoughts. (2024, February 2). In Silico Drug Design: A Review. IJCRT.org.
Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
University of Palermo. (n.d.). Molecular Docking Tutorial.
World Journal of Pharmaceutical Research. (2024, June 25). Drug Discovery Tools and In Silico Techniques: A Review.
BIOVIA. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools.
University of Connecticut. (n.d.). Schrödinger | UConn Software Catalog.
Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials.
Osorio-Revilla, G., & Gallardo-Velasquez, T. (n.d.). GROMACS Protein Ligand Complex Simulations. LigParGen Server.
Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group.
Thompson, S. K., et al. (2015). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. MedChemComm, 6(5), 945-950.
Bellus, D., & Ernst, B. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(10), 3675-3742.
Al-Fartosy, A. J., et al. (2012). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. International Journal of Molecular Sciences, 13(12), 16091-16104.
Al-Khafaji, K. N., et al. (2023). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. Molecules, 28(4), 1601.
Hernandez-Vazquez, E., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3293.
Khan, K. M., et al. (2026). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-8.
Ferreira, D. A., & Ramos, M. J. (2022). Molecular Dynamics Simulations: Advances and Applications. International Journal of Molecular Sciences, 23(6), 3269.
Ahmad, S., et al. (2024). Molecular dynamic simulation of Cyclophilin A in complex with Sanglifehrin A. Journal of Biomolecular Structure and Dynamics, 1-11.
Wang, Y., et al. (2023). Identification of Potential p38γ Inhibitors via In Silico Screening, In Vitro Bioassay and Molecular Dynamics Simulation Studies. International Journal of Molecular Sciences, 24(8), 7416.
Ahamed, M. I., et al. (2022). In Silico Molecular Docking and Dynamics Simulation Analysis of Potential Histone Lysine Methyl Transferase Inhibitors for Managing β-Thalassemia. Journal of Personalized Medicine, 12(12), 1999.
Engineering CNS Therapeutics: The Application of trans-3-Aminocyclobutanol Derivatives in Neuroscience
Executive Summary The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB) and the strict physicochemical limits required for neuro-penetration. Recently,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of central nervous system (CNS) therapeutics is historically bottlenecked by the blood-brain barrier (BBB) and the strict physicochemical limits required for neuro-penetration. Recently, the trans-3-aminocyclobutanol (t3ACB) scaffold has emerged as a privileged structural motif in neuropharmacology. By acting as a rigidified, low-molecular-weight bioisostere, t3ACB restricts conformational flexibility, reduces the entropic penalty of target binding, and fine-tunes the topological polar surface area (tPSA).
As a Senior Application Scientist, I have structured this guide to detail the mechanistic causality and field-proven protocols for utilizing t3ACB derivatives across three cutting-edge neuroscience applications: Autophagy-Tethering Compounds (ATTECs) for Huntington's disease, BBB-penetrant kinase inhibitors for neuro-oncology, and Positive Allosteric Modulators (PAMs) for GABA-A receptors.
ATTECs for Mutant Huntingtin (mHTT) Degradation
The Causality of t3ACB in Linker Engineering
Targeted protein degradation in the CNS is notoriously difficult because traditional PROTACs (Proteolysis-Targeting Chimeras) often exceed the molecular weight and tPSA limits required for BBB penetration. Autophagy-Tethering Compounds (ATTECs) bypass the ubiquitin-proteasome system by directly linking a target protein to the autophagosome protein LC3[1].
In the development of the ATTEC LC3-mHTT-IN-AN1 for Huntington's Disease, the t3ACB motif is utilized within the linker[2]. Why trans-3-aminocyclobutanol? Flexible aliphatic or PEG linkers suffer from a high entropic penalty upon ternary complex formation. The cyclobutane ring locks the dihedral angles, pre-organizing the linker trajectory. Furthermore, the trans stereochemistry projects the functional groups on opposite faces of the ring, preventing intramolecular steric clashes and optimizing the distance between the mHTT-binding warhead and the LC3-recruiting moiety without adding unnecessary molecular bulk[1][].
Protocol: In Vitro mHTT Degradation and Allele-Selectivity Assay
This protocol utilizes a self-validating system to ensure observed degradation is strictly autophagy-dependent and allele-selective.
Cell Culture & Seeding: Plate primary cortical neurons from heterozygous Q140 knock-in Huntington's disease (HD) mice (expressing both mHTT and wtHTT) in 6-well plates at
1×106
cells/well.
Compound Treatment: Treat cells with LC3-mHTT-IN-AN1 at varying concentrations (10, 50, 100, and 300 nM) dissolved in a vehicle of DMSO/PEG300/Tween-80/Saline[2].
Self-Validation (Mechanistic Control): In a parallel cohort, co-treat cells with 100 nM LC3-mHTT-IN-AN1 and 10 nM Bafilomycin A1 (a known autophagosome-lysosome fusion inhibitor). Causality check: If mHTT levels are rescued in the presence of Bafilomycin A1, the degradation is definitively driven by the autophagy-lysosome pathway, ruling out off-target cytotoxicity or ubiquitin-proteasome artifacts.
Protein Extraction & Western Blotting: After 24 hours, lyse cells in RIPA buffer. Resolve lysates via SDS-PAGE and probe with specific antibodies for mHTT (e.g., 1C2 antibody for expanded polyQ) and wtHTT (e.g., MAB2166).
Quantification: Normalize mHTT and wtHTT bands to a GAPDH loading control to calculate the allele-selective degradation ratio.
Caption: ATTEC-mediated degradation pathway of mHTT using a t3ACB-linked degrader.
Enhancing BBB Penetration in CNS Kinase Inhibitors
The Causality of t3ACB in Permeability Optimization
In neuro-oncology, inhibiting the Ataxia-Telangiectasia Mutated (ATM) kinase is a validated strategy to sensitize glioblastoma (GBM) to radiotherapy. However, early ATM inhibitors failed to cross the BBB. During the discovery of AZD1390 (a clinical-stage, brain-penetrant ATM inhibitor), researchers utilized trans-3-aminocyclobutanol derivatives (specifically trans-methoxycyclobutyl) to optimize the imidazoquinolin-2-one scaffold[4].
Why trans-3-aminocyclobutanol derivatives? Crossing the lipophilic BBB requires shedding the hydration shell (desolvation). Linear aliphatic amines are highly flexible and expose a large dynamic tPSA to the solvent. By incorporating the t3ACB motif, medicinal chemists reduce the number of rotatable bonds and effectively "mask" hydrogen bond donors through steric shielding[4]. The trans configuration ensures that the molecule maintains a low 3D polar profile while precisely directing the required heteroatoms into the kinase hinge-binding region.
Protocol: MDCK-MDR1 Permeability and Efflux Assay
This protocol validates passive BBB permeability versus active P-glycoprotein (P-gp) efflux.
Monolayer Preparation: Seed MDCK cells stably transfected with the human MDR1 gene (encoding P-gp) onto semi-permeable transwell polycarbonate inserts. Culture for 4-5 days until Transepithelial Electrical Resistance (TEER) exceeds 250
Ω⋅cm2
.
Dosing: Prepare a 10
μ
M solution of the t3ACB-modified kinase inhibitor in transport buffer (HBSS with 1% DMSO).
Self-Validation (Efflux Control): Prepare a second dosing solution containing 10
μ
M of the test compound plus 2
μ
M Elacridar (a potent P-gp inhibitor). Causality check: If the compound is actively pumped out of the brain, the Efflux Ratio (ER) will be high. Adding Elacridar will collapse the ER to ~1.0, proving the compound is a P-gp substrate rather than just having poor passive permeability.
Transport Incubation: Add the dosing solution to the Apical (A) chamber for A-to-Basolateral (B) assessment, and to the B chamber for B-to-A assessment. Incubate at 37°C for 120 minutes.
LC-MS/MS Analysis: Sample both chambers and quantify compound concentration via LC-MS/MS. Calculate Apparent Permeability (
Papp
) and Efflux Ratio (
ER=Papp(B→A)/Papp(A→B)
).
Caption: Sequential screening workflow for evaluating BBB permeability of t3ACB derivatives.
GABA-A receptors are the primary inhibitory ion channels in the mammalian brain. Novel pyrido-diazepine derivatives acting as Positive Allosteric Modulators (PAMs) at the GABA-A
γ
1 subunit are being developed for acute and chronic cognitive disorders[5].
In these architectures, the incorporation of a t3ACB appendage serves a dual purpose. First, it acts as a solubility-enhancing motif. Highly lipophilic diazepines often suffer from poor aqueous solubility, leading to erratic oral bioavailability. The hydroxyl group of the t3ACB ring increases thermodynamic solubility. Second, the rigid trans geometry optimally projects this polar hydroxyl group into the solvent-exposed vestibule of the GABA-A receptor, preventing it from clashing with the hydrophobic pocket lining, thereby preserving high-affinity binding kinetics[5].
Data Presentation: Impact of Scaffold Hopping on CNS Properties
To illustrate the quantitative advantages of the t3ACB scaffold, the following table summarizes the typical physicochemical shifts observed when transitioning from flexible linear amines to rigidified cyclobutanes in CNS drug optimization (data synthesized from generalized SAR trends in ATM and GABA-A programs)[4][5].
Structural Motif
Rotatable Bonds
tPSA (
A˚2
)
Aqueous Solubility (
μ
g/mL)
MDCK-MDR1
Papp
(
10−6
cm/s)
Efflux Ratio (ER)
Linear Aliphatic Amine
4 - 6
> 85
High (> 500)
Low (< 2.0)
High (> 5.0)
cis-3-Aminocyclobutanol
1 - 2
~ 75
Moderate (~ 250)
Moderate (~ 5.0)
Moderate (~ 3.5)
trans-3-Aminocyclobutanol
1 - 2
~ 65
Optimal (~ 350)
High (> 15.0)
Low (< 2.0)
Note: The trans-isomer consistently demonstrates a lower dynamic tPSA due to optimal intramolecular vectoring, resulting in superior BBB permeability and lower P-gp efflux liability compared to both linear and cis-counterparts.
References
Pike, K. G., et al. Identification of Novel, Selective Ataxia-Telangiectasia Mutated Kinase Inhibitors with the Ability to Penetrate the Blood–Brain Barrier: The Discovery of AZD1390. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Google Patents.US20240270744A1 - New pyrido diazepine derivatives as gaba a gamma1 pam.
Application Note: Advanced Radiolabeling Strategies for (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol in Preclinical Development
Audience: Radiochemists, DMPK Scientists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Pharmacophore Rationale The compound...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Radiochemists, DMPK Scientists, and Preclinical Drug Development Professionals
Document Type: Technical Application Note & Standard Operating Protocols (SOPs)
Introduction & Pharmacophore Rationale
The compound (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol represents a highly functionalized, sp³-rich pharmacophore increasingly prevalent in modern neuro-oncology and CNS drug discovery. Featuring a polar cyclobutanol core and a basic pyridine ring, this scaffold presents unique challenges and opportunities for radiolabeling.
In preclinical development, tracking the absorption, distribution, metabolism, and excretion (ADME) of such molecules requires robust radiolabeling strategies. This application note details three distinct, field-proven methodologies to incorporate radioisotopes into this scaffold:
Tritium (³H) Labeling for high-specific-activity in vitro binding assays.
Carbon-14 (¹⁴C) De Novo Synthesis for long-term, metabolically stable in vivo ADME tracking.
Fluorine-18 (¹⁸F) Derivatization for non-invasive Positron Emission Tomography (PET) imaging.
Direct Hydrogen Isotope Exchange (HIE) on the pyridine ring is the most atom-economical method for generating high-specific-activity tracers without altering the native chemical structure. Iridium(I) complexes (e.g., Kerr’s or Crabtree’s catalysts) are highly effective for directed ortho-exchange on N-heterocycles[1]. However, the primary amine on the cyclobutane ring acts as a strong, irreversible ligand that will poison the Ir(I) metal center, halting the catalytic cycle. Therefore, transient Boc-protection of the primary amine is an absolute mechanistic requirement prior to HIE.
Figure 1: Workflow for Tritium labeling via Ir(I)-catalyzed Hydrogen Isotope Exchange (HIE).
Step-by-Step Protocol: ³H-HIE
Self-Validating QC Metric: The final specific activity must exceed 50 Ci/mmol to confirm multi-site tritium incorporation on the pyridine ring.
Amine Protection: Dissolve 10 mg of the native scaffold in 1 mL anhydrous dichloromethane (DCM). Add 2.0 eq triethylamine (TEA) and 1.1 eq di-tert-butyl dicarbonate (Boc₂O). Stir for 2 hours at room temperature. Purify the Boc-protected intermediate via a short silica plug to remove unreacted amines.
Isotope Exchange: Inside a dedicated tritium manifold, dissolve 2 mg of the Boc-protected intermediate and 5 mol% Kerr’s catalyst [Ir(COD)(IMes)(PR₃)]BArF in 0.5 mL anhydrous DCM. Degas the solution via freeze-pump-thaw cycles. Introduce Tritium gas (T₂) at 1 atm and stir vigorously for 2 hours.
Labile Tritium Removal: Evaporate the solvent and redissolve the residue in methanol. Evaporate again (repeat 3x) to remove any labile tritium exchanged at exchangeable heteroatoms.
Deprotection & Purification: Treat the residue with 50% Trifluoroacetic acid (TFA) in DCM for 1 hour. Neutralize with saturated NaHCO₃, extract, and purify the final product via semi-preparative radio-HPLC.
Carbon-14 (¹⁴C) Labeling: De Novo Synthesis
Causality & Mechanistic Insights
Tritium labels can be lost in vivo due to metabolic hydroxylation or non-specific exchange. For definitive ADME and Whole-Body Autoradiography (WBA) studies, a ¹⁴C label embedded within the core skeleton is mandatory[2]. The most metabolically stable site is the pyridine ring. The synthesis begins with [¹⁴C]-3-bromopyridine (derived from Ba[¹⁴C]CO₃).
The critical step is the lithium-halogen exchange. This must be performed at strictly -78°C . If the temperature rises, the resulting [¹⁴C]-pyridyllithium intermediate will undergo a "halogen dance" rearrangement, leading to a complex mixture of regioisomers and catastrophic loss of the precious radioisotope[3].
Figure 2: De novo synthetic pathway for ¹⁴C-radiolabeling via organolithium addition.
Step-by-Step Protocol: ¹⁴C Synthesis
Self-Validating QC Metric: Chiral/Diastereomeric radio-HPLC must confirm >98% diastereomeric excess (d.e.) of the (1s,3s) isomer, as nucleophilic attack on the cyclobutanone yields a cis/trans mixture.
Lithiation: In an oven-dried Schlenk flask under argon, dissolve [¹⁴C]-3-bromopyridine (approx. 50 mCi) in anhydrous THF (2 mL). Cool the solution to precisely -78°C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for exactly 15 minutes.
Nucleophilic Addition: Add a pre-cooled solution of 3-(Boc-amino)cyclobutan-1-one (1.2 eq) in THF dropwise to the reaction mixture. Maintain at -78°C for 30 minutes, then allow it to slowly warm to room temperature over 2 hours.
Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure.
Resolution & Deprotection: Isolate the (1s,3s)-diastereomer using preparative HPLC (C18 column, water/acetonitrile gradient). Treat the isolated fraction with 4M HCl in dioxane for 2 hours to remove the Boc group. Lyophilize to yield the final [¹⁴C]-(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol hydrochloride.
Fluorine-18 (¹⁸F) Labeling: PET Tracer Derivatization
Causality & Mechanistic Insights
Because the native scaffold lacks a fluorine atom, direct isotopic substitution with ¹⁸F is impossible. To repurpose this molecule as a PET imaging agent, we must conjugate an ¹⁸F-labeled prosthetic group to the primary amine. N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) is the gold standard for this transformation[4].
The conjugation buffer pH is the most critical variable. At pH < 7.5, the primary amine is protonated (ammonium) and non-nucleophilic. At pH > 9.0, the NHS ester of[¹⁸F]SFB undergoes rapid competitive hydrolysis. A borate buffer at pH 8.5 provides the optimal kinetic window for high-yielding amidation[5].
Figure 3: Radiosynthesis of [¹⁸F]-labeled derivative using [¹⁸F]SFB prosthetic group.
Step-by-Step Protocol: ¹⁸F-SFB Conjugation
Self-Validating QC Metric: Radiochemical purity (RCP) >95% and a formulated pH of 7.0–7.4 prior to sterile filtration.
Prosthetic Group Synthesis: Synthesize [¹⁸F]SFB from cyclotron-produced[¹⁸F]fluoride using a standard automated synthesis module (e.g., TRACERlab FX). Elute the purified [¹⁸F]SFB in 100 µL of anhydrous acetonitrile.
Conjugation: In a V-vial, combine 1.0 mg of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol dissolved in 100 µL of 0.1 M borate buffer (pH 8.5) with the [¹⁸F]SFB solution.
Incubation: Heat the reaction mixture at 40°C for 15 minutes.
Purification & Formulation: Dilute the mixture with 1 mL of mobile phase and inject onto a semi-preparative radio-HPLC. Collect the radioactive product peak. Dilute the fraction with water, trap the tracer on a C18 Sep-Pak cartridge, wash with sterile water, and elute with 0.5 mL of USP-grade ethanol. Dilute with 4.5 mL of sterile saline (0.9% NaCl) to yield a 10% EtOH/Saline formulation ready for in vivo injection.
Quantitative Data & Methodological Comparison
The following table summarizes the operational parameters for the three radiolabeling methodologies applied to the (1s,3s)-cyclobutanol scaffold:
Parameter
Tritium (³H) HIE
Carbon-14 (¹⁴C) Synthesis
Fluorine-18 (¹⁸F) PET
Isotope Half-Life
12.3 years
5,730 years
109.8 minutes
Target Site
Pyridine Ring (C-H bonds)
Pyridine Ring (Core Carbon)
Primary Amine (Derivatized)
Specific Activity
50 – 80 Ci/mmol
50 – 60 mCi/mmol
>1,000 Ci/mmol
Structural Alteration
None (Isotopic Substitution)
None (Isotopic Substitution)
Yes (Addition of Fluorobenzoyl)
Primary Application
In vitro receptor binding
In vivo ADME & WBA
In vivo PET Imaging
Synthesis Time
1 – 2 Days
2 – 3 Weeks
< 2 Hours
References
Stork, C. M., Weck, R., Valero, M., et al. (2023). "Hydrogen Isotope Exchange by Homogeneous Iridium Catalysis in Aqueous Buffers with Deuterium or Tritium Gas." Angewandte Chemie International Edition.[Link]
Ton, S. J., Ravn, A. K., Hoffmann, D. V., et al. (2022). "Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges." JACS Au (American Chemical Society).[Link]
Kuchar, M., Pretze, M., Kniess, T., et al. (2012). "Site-selective radiolabeling of peptides by 18F-fluorobenzoylation with [18F]SFB in solution and on solid phase: a comparative study." Amino Acids (Springer).[Link]
Formulation and In Vivo Evaluation Protocols for Pyridinyl Cyclobutanol Derivatives
Abstract: Pyridinyl cyclobutanol derivatives represent a highly versatile class of pharmacophores, prominently featured in the development of selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and var...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: Pyridinyl cyclobutanol derivatives represent a highly versatile class of pharmacophores, prominently featured in the development of selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists and various kinase inhibitors. Translating these compounds from in vitro hits to in vivo proof-of-concept requires overcoming significant physicochemical and metabolic hurdles. This technical guide provides a causality-driven framework for formulating and evaluating these derivatives in preclinical animal models, ensuring high scientific integrity and reproducible pharmacokinetic (PK) outcomes.
Physicochemical Profiling & Causality in Formulation Design
Before selecting a dosing vehicle, the intrinsic liabilities of the pyridinyl cyclobutanol scaffold must be systematically addressed. Formulation is not merely about dissolving a powder; it is about controlling the thermodynamic state of the active pharmaceutical ingredient (API) to ensure predictable systemic exposure.
Metabolic Stability & Target Engagement: The unsubstituted cyclobutane ring in early pyridinyl derivatives is highly susceptible to cytochrome P450-mediated oxidation in rat liver microsomes[1]. This rapid Phase I metabolism leads to high intrinsic clearance (
Clint
) and sub-therapeutic in vivo exposure.
Cardiovascular Safety & Structural Causality: Initial medicinal chemistry strategies to block this oxidation often involved gem-difluoro substitutions on the cyclobutane ring. However, demonstrated that these fluorinated analogs induce severe cardiovascular side effects, including up to a 29% increase in cardiac contractility (
dP/dt50
) and elevated mean arterial pressure[2].
The Formulation Solution: Transitioning to sec- or tert-hydroxyl cyclobutanol (diol) derivatives successfully mitigates these cardiovascular liabilities while maintaining target potency and improving microsomal stability[2]. Because these diol derivatives exhibit high lipophilicity and poor aqueous solubility, specialized co-solvent or complexation vehicles are mandatory for animal dosing.
Fig 1. Structural optimization of pyridinyl cyclobutanols mitigating clearance and toxicity.
Formulation Protocols for Animal Dosing
To achieve reliable PK data, the formulation must prevent in vivo precipitation. The following protocols utilize a self-validating step-down dilution method.
Primary Solubilization: Weigh the required mass of the pyridinyl cyclobutanol derivative into a sterile glass vial. Add 5% (v/v) Dimethyl Sulfoxide (DMSO) and vortex until completely dissolved.
Causality: DMSO disrupts the high crystal lattice energy of the lipophilic cyclobutanol core, preventing aggregation at the molecular level.
Surfactant Addition: Add 10% (v/v) Solutol HS15 (or PEG400) and sonicate for 5 minutes at room temperature.
Causality: The surfactant acts as a thermodynamic bridge. It forms micelles that encapsulate the hydrophobic drug molecules before the introduction of the aqueous phase, thereby preventing shock-precipitation.
Aqueous Dilution: Dropwise addition of 85% (v/v) sterile saline (0.9% NaCl) under continuous vortexing.
Causality: Gradual addition ensures the local concentration of the aqueous phase never exceeds the critical precipitation threshold of the micellar system.
System Validation: Inspect the final formulation under polarized light microscopy.
Self-Validation: Birefringence indicates the presence of micro-crystals, which can cause fatal pulmonary embolisms if injected IV. A validated protocol requires a completely isotropic (optically clear) solution. Do not dose if birefringence is observed.
Fig 2. Step-by-step self-validating formulation workflow for intravenous animal dosing.
Protocol 2.2: Oral (PO) Formulation (Suspension)
Target Vehicle: 0.5% Methylcellulose (MC) / 0.1% Tween 80 in Water
Target Concentration: 5.0 - 10.0 mg/mL
Wetting: Add 0.1% (v/v) Tween 80 directly to the API powder in a mortar and triturate thoroughly.
Causality: Tween 80 reduces the contact angle between the highly hydrophobic pyridinyl cyclobutanol particles and the aqueous vehicle, ensuring uniform wetting and preventing particle flotation.
Suspending Agent: Gradually add 0.5% (w/v) Methylcellulose in water while homogenizing with a pestle or mechanical disperser.
Causality: According to Stokes' Law, increasing the viscosity of the continuous phase (via MC) exponentially reduces the sedimentation rate of the suspended particles.
System Validation: Allow the suspension to sit undisturbed for 30 minutes.
Self-Validation: Visually confirm the absence of rapid sedimentation or phase separation. A stable suspension guarantees dose uniformity during oral gavage.
In Vivo Pharmacokinetic (PK) Workflows
Protocol 3.1: Animal Dosing and Plasma Sampling
Administration: Administer the IV formulation via the lateral tail vein (rats) or cephalic vein (dogs) at 1–2 mg/kg. Administer the PO formulation via oral gavage at 5–10 mg/kg.
Sampling Causality: Collect blood (approx. 200 µL) at pre-determined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h) into tubes containing K2EDTA.
Critical Step: Immediately invert tubes 3 times and place them on wet ice. Why? Pyridinyl cyclobutanols can be subject to ex vivo enzymatic degradation by plasma esterases. Chilling the samples halts enzymatic activity, ensuring the downstream LC-MS/MS quantification accurately reflects circulating in vivo concentrations.
Processing: Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.
Protocol 3.2: LC-MS/MS Bioanalysis
Protein Precipitation: Aliquot 20 µL of plasma and add 100 µL of cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog).
Causality: Acetonitrile drastically lowers the dielectric constant of the solution, causing plasma proteins to denature and precipitate, thereby releasing any protein-bound pyridinyl cyclobutanol into the supernatant.
Quantification: Centrifuge, transfer the supernatant, and analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode.
Quantitative Data Presentation
The table below summarizes representative PK parameters for optimized sec-OH pyridinyl cyclobutanol derivatives (e.g., compound 74a) in Sprague-Dawley rats, demonstrating the successful mitigation of clearance liabilities[2].
Pharmacokinetic Parameter
IV Dosing (1 mg/kg)
PO Dosing (10 mg/kg)
Rationale / Implication for Drug Development
Clearance (
CL
)
0.8 - 1.2 L/h/kg
N/A
Low clearance indicates successful evasion of rapid CYP450-mediated cyclobutane oxidation.
Volume of Distribution (
Vss
)
2.5 - 3.5 L/kg
N/A
Vss
> Total body water (0.67 L/kg) indicates excellent tissue penetration, vital for CNS/DRG targets.
Half-life (
t1/2
)
2.0 - 3.5 h
3.0 - 4.5 h
Sufficient half-life supports once- or twice-daily dosing in preclinical efficacy models.
Max Concentration (
Cmax
)
N/A
1,200 - 1,800 ng/mL
High
Cmax
confirms the efficacy of the Tween 80/MC suspension in promoting GI dissolution.
Bioavailability (
%F
)
N/A
45% - 60%
Moderate to high bioavailability confirms the diol optimization successfully limits first-pass metabolism.
References
Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists
Source: Journal of Medicinal Chemistry (ACS Publications), 2016, 59(10), 4926-4947.
URL: [Link]
Measuring Brain Penetration of Small Molecule Inhibitors: An Application and Protocol Guide
Introduction: The Critical Hurdle in CNS Drug Discovery The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Critical Hurdle in CNS Drug Discovery
The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. This highly selective, dynamic interface protects the brain from systemic toxins and pathogens but also significantly restricts the entry of most small molecule drugs.[1][2] Consequently, accurately assessing the ability of a compound to penetrate the BBB is a critical step in the drug discovery pipeline. Underestimating this parameter can lead to failed clinical trials due to a lack of efficacy, while overestimating it may result in unforeseen CNS-related toxicities for non-CNS targeted drugs.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the state-of-the-art techniques used to measure and predict the brain penetration of small molecule inhibitors. We will delve into the mechanistic basis of each assay, provide field-proven protocols, and discuss the interpretation of the data generated. Our focus is on creating a self-validating system of assays that, when used in concert, provide a robust understanding of a compound's CNS disposition.
I. The Tiered Approach to Assessing Brain Penetration
A successful strategy for evaluating CNS penetration involves a tiered approach, starting with high-throughput in silico and in vitro models in the early discovery phases, followed by more complex and resource-intensive in vivo studies for promising candidates. This "fail fast, fail cheap" paradigm allows for the rapid triage of compounds with undesirable BBB penetration properties, conserving resources for the most promising molecules.
II. In Silico Modeling: The First Line of Assessment
In the initial stages of drug discovery, when a large number of virtual or newly synthesized compounds need to be evaluated, in silico models offer a rapid and cost-effective method to predict BBB permeability.[3][4] These computational models are built upon large datasets of compounds with experimentally determined brain penetration properties and use various molecular descriptors to make predictions.[5]
Key Predictive Parameters:
Lipophilicity (logP/logD): A measure of a compound's partitioning between an oily and an aqueous phase. While a certain degree of lipophilicity is required to cross the lipid-rich BBB, excessive lipophilicity can lead to non-specific binding to plasma and brain proteins, reducing the free concentration of the drug available to exert its effect.
Molecular Weight (MW): Smaller molecules (generally < 400-500 Da) tend to have better passive diffusion across the BBB.
Polar Surface Area (PSA): A measure of the surface area of a molecule occupied by polar atoms. A lower PSA is generally associated with better BBB penetration.
Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bond donors and acceptors can hinder BBB penetration by increasing the energy required to desolvate the molecule as it enters the lipid membrane of the BBB.
Common In Silico Tools:
A variety of commercial and open-access software can be used to calculate these parameters and predict BBB penetration.[6] These tools often provide a "BBB score" or a classification (e.g., CNS+ or CNS-) based on a combination of physicochemical properties.[3]
It is crucial to remember that in silico models are predictive and not a substitute for experimental data. They are best used to prioritize compounds for synthesis and experimental testing.
III. In Vitro Models: Simulating the Blood-Brain Barrier
In vitro models provide the first experimental assessment of a compound's ability to cross a cellular or artificial barrier that mimics key aspects of the BBB. These assays are typically higher throughput than in vivo studies and are invaluable for screening and lead optimization.
A. Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[7] It utilizes a 96-well plate format where a filter support is coated with a lipid solution, typically a porcine brain lipid extract, to form an artificial membrane.[8]
The choice of a brain-specific lipid composition is critical as it mimics the unique lipid environment of the BBB, providing a more relevant prediction of passive permeability compared to generic lipid mixtures. The assay's simplicity, by focusing solely on passive diffusion, allows for a clear assessment of a compound's intrinsic ability to permeate a lipid barrier without the complexities of active transport.[9]
Caption: Workflow for the PAMPA-BBB assay.
Prepare the Lipid Membrane: Dissolve porcine brain lipid in dodecane to a final concentration of 20 mg/mL.
Prepare Donor and Acceptor Solutions:
Donor Solution: Dissolve the test compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
Acceptor Solution: Use the same buffer as the donor solution.
Coat the Donor Plate: Add 5 µL of the lipid membrane solution to each well of the donor plate filter membrane and allow the solvent to evaporate for approximately 5 minutes.
Add Solutions to Plates:
Add 200 µL of the donor solution to each well of the coated donor plate.
Add 200 µL of the acceptor solution to each well of the acceptor plate.
Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich." Incubate at room temperature for 4-16 hours with gentle shaking.
Sample Analysis: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / (A * t * (Vd + Va)) * ln(1 - (Ca / Ceq))
Membrane Integrity: The permeability of a low-permeability marker compound (e.g., Lucifer Yellow) should be below a pre-defined threshold.
Control Compounds: Include high- and low-permeability control compounds in each assay plate to ensure the assay is performing within historical ranges.[8]
Compound Category
Example Compound
Typical Papp (x 10⁻⁶ cm/s)
High Permeability
Progesterone
> 15
Medium Permeability
Carbamazepine
5 - 15
Low Permeability
Atenolol
< 2
Table 1: Example Control Compounds for PAMPA-BBB Assay.
Issue
Possible Cause
Solution
High variability between wells
Inconsistent lipid coating or pipetting errors
Ensure even coating and use calibrated pipettes.
Low permeability of high control
Lipid membrane is too thick
Use a smaller volume of lipid solution or ensure complete solvent evaporation.
High permeability of low control
Incomplete or disrupted membrane
Ensure proper coating and avoid introducing air bubbles.
Table 2: Troubleshooting for PAMPA-BBB Assay.
B. Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is widely considered the industry standard for predicting human intestinal absorption and can also be adapted to model the BBB.[10][11] Caco-2 cells, derived from a human colon adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes that form tight junctions and express a variety of transporters.[12]
The key advantage of the Caco-2 model over PAMPA is its biological complexity. The presence of tight junctions provides a measure of paracellular permeability (passage between cells), while the expression of efflux transporters, such as P-glycoprotein (P-gp), allows for the assessment of active efflux, a critical mechanism that limits the brain penetration of many drugs.[11] Performing a bidirectional assay (measuring permeability from the apical to the basolateral side and vice versa) is essential to calculate an efflux ratio and identify P-gp substrates.[13][14]
Caption: Workflow for the Caco-2 permeability assay.
Cell Culture and Seeding:
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS).
Seed cells onto Transwell inserts at a density of approximately 60,000 cells/cm².
Monolayer Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for the formation of a differentiated monolayer.
Monolayer Integrity Check:
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >300 Ω·cm² to indicate a confluent monolayer with tight junctions.[15][16]
Optionally, assess the permeability of a paracellular marker like Lucifer Yellow.
Permeability Assay:
Wash the monolayer with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
For A-B permeability: Add the test compound (typically 10 µM) to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
For B-A permeability: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
Incubate the plates at 37°C for 2 hours with gentle shaking.
Sample Analysis: Collect samples from both the donor and receiver compartments and analyze the concentration of the test compound by LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula provided for the PAMPA assay.
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)
TEER Values: As mentioned, TEER values should be consistently above a pre-defined threshold (e.g., >300 Ω·cm²).[15]
Control Compounds: Include compounds with known permeability and efflux characteristics.
Compound
Expected Papp (A-B) (x 10⁻⁶ cm/s)
Expected Efflux Ratio
Propranolol
> 20
~1
Atenolol
< 1
~1
Digoxin
< 1
> 2
Table 3: Example Control Compounds for Caco-2 Assay.
Issue
Possible Cause
Solution
Low TEER values
Monolayer is not confluent or has poor tight junctions
Allow cells to grow for a longer period; use lower passage number cells.[17]
High variability in Papp values
Inconsistent cell seeding or edge effects in the plate
Ensure uniform cell seeding and avoid using the outer wells of the plate.
Low % recovery of compound
Compound instability, binding to plastic, or cellular metabolism
Assess compound stability in buffer; use low-binding plates; analyze for metabolites.[18]
Table 4: Troubleshooting for Caco-2 Assay.
IV. In Vivo Models: The Gold Standard for Brain Penetration
In vivo studies in animal models, typically rodents, provide the most definitive measure of a compound's ability to cross the BBB and its distribution within the brain.[9] These studies are essential for lead optimization and candidate selection.
A. Brain Microdialysis
Brain microdialysis is a minimally invasive technique that allows for the continuous sampling of the unbound drug concentration in the brain's interstitial fluid (ISF) in awake, freely moving animals.[17][19][20] The unbound concentration is the pharmacologically active fraction of the drug that is available to interact with its target.
Measuring the unbound drug concentration is paramount because it is this fraction that drives the pharmacological effect.[21] Total brain concentrations, which are easier to measure, can be misleading as they include drug bound to brain tissue, which is pharmacologically inactive. Microdialysis provides a dynamic profile of the unbound drug concentration over time, allowing for the calculation of key pharmacokinetic parameters.[22]
Caption: Workflow for brain microdialysis.
Surgical Implantation of Guide Cannula:
Anesthetize the rat and place it in a stereotaxic frame.
Implant a guide cannula into the target brain region (e.g., striatum or hippocampus) using stereotaxic coordinates.
Secure the cannula to the skull with dental cement and allow the animal to recover for at least 48 hours.
Microdialysis Probe Insertion and Perfusion:
On the day of the experiment, insert a microdialysis probe through the guide cannula.
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
Compound Administration and Sample Collection:
Administer the test compound via the desired route (e.g., intravenous bolus or infusion, oral gavage).
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
Collect blood samples at corresponding time points.
Sample Analysis:
Determine the concentration of the test compound in the dialysate and plasma samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the unbound brain concentration by correcting the dialysate concentration for the in vitro recovery of the probe.
Calculate the unbound plasma concentration by multiplying the total plasma concentration by the fraction of unbound drug in plasma (fu,p), which can be determined by equilibrium dialysis.
Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = AUCbrain,unbound / AUCplasma,unbound
B. Cassette Dosing
Cassette dosing is a high-throughput in vivo screening method where a small group of compounds (typically 3-5) is administered simultaneously to a single animal.[23][24][25] This approach significantly reduces the number of animals required and accelerates the pharmacokinetic screening of multiple compounds.[26][27][28]
The key to a successful cassette dosing study is careful compound selection to minimize the risk of drug-drug interactions, which could alter the pharmacokinetic properties of the co-administered compounds.[29] Compounds in a cassette should ideally have different molecular weights to facilitate simultaneous analysis by LC-MS/MS and should not be known to interact with the same metabolic enzymes or transporters.[30]
Compound Selection and Formulation:
Select a small number of compounds (e.g., 3-5) with distinct molecular weights.
Prepare a dosing solution containing all compounds at a low dose (e.g., 1-2 mg/kg each) to minimize the potential for interactions.
Dosing and Sample Collection:
Administer the cassette dose to a group of mice via the desired route (e.g., IV or PO).
Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
At a terminal time point, collect brains for the determination of total brain concentrations.
Sample Analysis:
Develop and validate an LC-MS/MS method for the simultaneous quantification of all compounds in plasma and brain homogenate.
Data Analysis:
Determine the pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) for each compound in the cassette.
Calculate the total brain-to-plasma concentration ratio (Kp).
Estimate the unbound brain-to-plasma concentration ratio (Kp,uu) by correcting Kp for plasma and brain tissue binding.
V. Integrating the Data: A Holistic View of Brain Penetration
No single assay can fully predict the complex process of brain penetration. A robust assessment relies on the integration of data from in silico, in vitro, and in vivo models.[31]
In silico models provide the initial filter to prioritize compounds.
PAMPA-BBB assesses passive permeability, a fundamental requirement for BBB penetration.
Caco-2 assays identify compounds that are substrates for efflux transporters like P-gp, a common reason for low brain penetration.[32]
In vivo studies provide the definitive measure of unbound brain concentrations and the Kp,uu, which is the most reliable predictor of CNS target engagement.[33][34][35]
By combining these approaches, researchers can build a comprehensive profile of a compound's CNS penetration potential, enabling more informed decisions in the drug discovery and development process.
References
Current time information in Gray County, US. (n.d.). Google.
The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
Predictive DMPK: In Silico ADME Predictions in Drug Discovery | Molecular Pharmaceutics. (2013, April 1). ACS Publications. [Link]
Blood-brain barrier transporters: A translational consideration for CNS delivery of neurotherapeutics - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
In silico ADME/T modelling for rational drug design - Cambridge University Press & Assessment. (n.d.). Retrieved March 27, 2026, from [Link]
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). Retrieved March 27, 2026, from [Link]
Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics. (2019, April 1). ACS Publications. [Link]
In vitro substrate identification studies for p-glycoprotein-mediated transport: species difference and predictability of in vivo results - PubMed. (2001, March 15). Retrieved March 27, 2026, from [Link]
In-silico ADME models: a general assessment of their utility in drug discovery applications. (n.d.). Retrieved March 27, 2026, from [Link]
Simultaneous Analysis of Multiple Monoclonal Antibody Biotherapeutics by LC-MS/MS Method in Rat Plasma Following Cassette-Dosing - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
Microdialysis in Rodents - PMC. (n.d.). NIH. Retrieved March 27, 2026, from [Link]
Microdialysis of Interstitial Fluid from a Mouse Brain to Isolate Extracellular Proteins - JoVE. (2025, July 8). Retrieved March 27, 2026, from [Link]
Uptake Transporters at the Blood–Brain Barrier and Their Role in Brain Drug Disposition. (2023, October 16). MDPI. [Link]
In Silico Tools and Software to Predict ADMET of New Drug Candidates. (n.d.). SpringerLink. [Link]
Comparison of in Vitro P-Glycoprotein Screening Assays: Recommendations for Their Use in Drug Discovery | Journal of Medicinal Chemistry. (2003, April 2). ACS Publications. [Link]
Caco-2 permeability assay - Creative Bioarray. (n.d.). Retrieved March 27, 2026, from [Link]
In Vivo Microdialysis for Brain Analysis | JoVE Journal. (2018, June 7). Retrieved March 27, 2026, from [Link]
Document: Rational use of in vitro P-glycoprotein assays in drug discovery. (CHEMBL1908284) - ChEMBL. (n.d.). EMBL-EBI. Retrieved March 27, 2026, from [Link]
Comparison of in vitro P-glycoprotein screening assays: recommendations for their use in drug discovery - PubMed. (2003, April 24). Retrieved March 27, 2026, from [Link]
Toward an improved prediction of human in vivo brain penetration - PubMed. (2008, December 15). Retrieved March 27, 2026, from [Link]
Mass spectrometry imaging of cassette-dosed drugs for higher throughput pharmacokinetic and biodistribution analysis. (n.d.). Retrieved March 27, 2026, from [Link]
Approaches to CNS Drug Delivery with a Focus on Transporter-Mediated Transcytosis. (2019, June 25). MDPI. [Link]
In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed. (2013, December 15). Retrieved March 27, 2026, from [Link]
High-throughput pharmacokinetic method: Cassette dosing in mice associated with minuscule serial bleedings and LC/MS/MS analysis - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
Blood-brain barrier transporters and response to CNS-active drugs - PubMed. (2009, November 15). Retrieved March 27, 2026, from [Link]
Transport Mechanisms at the Blood–Brain Barrier and in Cellular Compartments of the Neurovascular Unit: Focus on CNS Delivery of Small Molecule Drugs - ResearchGate. (2025, October 14). Retrieved March 27, 2026, from [Link]
Cassette Dosing in Drug Discovery: Advantages, Limitations, and Its Role in High-Throughput Pharmacokinetic Screening - IJIRMPS. (n.d.). Retrieved March 27, 2026, from [Link]
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). Retrieved March 27, 2026, from [Link]
What are the differences between cassette dosing and discrete dosing? - Patsnap Synapse. (2025, May 29). Retrieved March 27, 2026, from [Link]
Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - MDPI. (2021, September 26). Retrieved March 27, 2026, from [Link]
Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. (2017, June 1). Agilent. [Link]
In Vivo Microdialysis | Hope Center for Neurological Disorders. (n.d.). Retrieved March 27, 2026, from [Link]
Cassette Dosing Study - Creative Biolabs. (n.d.). Retrieved March 27, 2026, from [Link]
Process of Cassette Dosing | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]
Pharmacokinetic theory of cassette dosing in drug discovery screening - PubMed. (2001, July 15). Retrieved March 27, 2026, from [Link]
In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Dispositio. (2022, January 13). SpringerLink. [Link]
In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition - Research Explorer. (2022, January 13). The University of Manchester. [Link]
Integration of In Vitro and In Vivo Models to Predict Cellular and Tissue Dosimetry of Nanomaterials Using Physiologically Based Pharmacokinetic Modeling | ACS Nano. (2023, March 27). ACS Publications. [Link]
Caco-2 Permeability Assay - Evotec. (n.d.). Retrieved March 27, 2026, from [Link]
PMBBB - BioAssay Systems. (n.d.). Retrieved March 27, 2026, from [Link]
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - ResearchGate. (2026, March 15). Retrieved March 27, 2026, from [Link]
Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC. (n.d.). Retrieved March 27, 2026, from [Link]
caco-2 cell permeability, pampa membrane assays | PPTX. (n.d.). Slideshare. Retrieved March 27, 2026, from [Link]
Parallel Artificial Membrane Permeability Assay (PAMPA) Platform | Paralab. (n.d.). Retrieved March 27, 2026, from [Link]
PAMPA – Knowledge and References - Taylor & Francis. (n.d.). Retrieved March 27, 2026, from [Link]
Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC. (2023, December 1). Retrieved March 27, 2026, from [Link]
improving the yield of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol synthesis
Welcome to the Technical Support Center for Cyclobutane-Based API Building Blocks. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of (1s,3s)-3-Amino-1-(pyridin-3-yl)cy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Cyclobutane-Based API Building Blocks. This guide is specifically engineered for researchers and process chemists optimizing the synthesis of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol , a highly valuable, sterically constrained motif used in modern drug discovery.
Below, you will find a mechanistic workflow, a troubleshooting FAQ based on field-proven causality, comparative quantitative data, and a self-validating Standard Operating Procedure (SOP).
Synthetic Workflow Visualization
Fig 1. Organocerium-mediated synthesis workflow for (1s,3s)-3-amino-1-(pyridin-3-yl)cyclobutan-1-ol.
Troubleshooting Guide & FAQs
Q1: Why am I recovering mostly unreacted N-Boc-3-aminocyclobutanone instead of the addition product when using 3-lithiopyridine?The Causality: Cyclobutanones are highly electrophilic because the transition from an
sp2
hybridized carbonyl carbon (~120° ideal angle) to an
sp3
hybridized alcohol (~109.5° ideal angle) relieves significant ring strain within the 90° cyclobutane geometry. However, they also possess acidic alpha-protons. Highly basic reagents like 3-lithiopyridine[1] preferentially deprotonate these alpha-positions, leading to enolization rather than 1,2-addition. Upon aqueous workup, the enolate simply reprotonates, returning your starting material.
The Solution: Transmetalate your organolithium species with anhydrous Cerium(III) chloride (
CeCl3
) to form an organocerium reagent[2]. Cerium(III) is highly oxophilic, coordinating tightly to the carbonyl oxygen to further increase its electrophilicity. More importantly, the C–Ce bond is significantly less polarized and less basic than a C–Li bond. This completely suppresses alpha-deprotonation and drives the 1,2-addition to completion[3].
Q2: How does the reaction achieve the desired (1s,3s) stereochemistry, and how can I maximize the diastereomeric ratio (d.r.)?The Causality: The (1s,3s) nomenclature dictates that the C1-hydroxyl and C3-amino groups are cis to each other. In solution, the N-Boc-3-aminocyclobutanone ring adopts a puckered conformation where the bulky N-Boc group occupies a pseudo-equatorial position to minimize transannular steric strain. The incoming 3-pyridyl nucleophile attacks the carbonyl from the least hindered trajectory—the face anti (opposite) to the N-Boc group. This anti-attack pushes the resulting alkoxide oxygen to the syn (same) face as the N-Boc group, naturally yielding the cis (1s,3s) isomer.
The Solution: To maximize this inherent facial selectivity, the reaction must be strictly maintained at cryogenic temperatures (-78 °C). The massive steric bulk of the
CeCl3
complex further exaggerates the steric penalty of a syn-attack, pushing the d.r. from a mediocre 3:1 (seen with Grignard reagents) to >10:1.
Q3: My organocerium addition failed, and the reaction mixture turned into a gummy aggregate. What went wrong?The Causality: Cerium(III) chloride is extremely hygroscopic. If even trace amounts of water are present in the crystal lattice, it forms hydrates that instantly destroy the 3-lithiopyridine during transmetalation. This leads to immediate quenching, localized heating, and polymerization of the starting materials.
The Solution: Commercial "anhydrous"
CeCl3
must be rigorously activated prior to use. It must be heated at 140 °C under high vacuum (<0.1 Torr) for at least 3 hours, followed by overnight stirring in anhydrous THF to form the soluble
CeCl3⋅THF
complex.
Q4: During Boc deprotection, I observe severe degradation and ring-opened byproducts. How do I prevent this?The Causality: Cyclobutanols are highly sensitive to extreme pH due to ~26 kcal/mol of inherent ring strain. Under strongly acidic conditions at elevated temperatures, the tertiary alcohol can undergo elimination, or the ring can cleave via retro-aldol-type mechanisms.
The Solution: Avoid strong aqueous acids (like 6M HCl) and heat. Use mild deprotection conditions: a solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0 °C, slowly warmed to room temperature, is sufficient to cleave the Boc group while preserving the cyclobutanol core.
Quantitative Reagent Comparison
The choice of metal nucleophile drastically impacts both the conversion rate and the stereochemical outcome of the cyclobutanone addition.
Organometallic Reagent
Metal Nucleophile
Relative Basicity
Conversion (%)
Yield of (1s,3s) Isomer (%)
Diastereomeric Ratio (cis:trans)
3-Pyridylmagnesium bromide
Grignard (Mg)
Moderate
~60%
45%
3:1
3-Lithiopyridine
Organolithium (Li)
High
~40%
15%
2:1
3-Pyridylcerium(III) chloride
Organocerium (Ce)
Very Low
>95%
85%
>10:1
Standard Operating Procedure (SOP): Self-Validating Protocol
Phase 1: Reagent Preparation & Transmetalation
CeCl3
Activation: Weigh 1.5 equivalents of
CeCl3
into an oven-dried Schlenk flask. Heat to 140 °C under high vacuum for 3 hours.
Validation Check: The powder must remain free-flowing and turn slightly off-white. Clumping indicates moisture contamination.
Complexation: Cool to room temperature under Argon. Add anhydrous THF to achieve a 0.2 M concentration. Stir vigorously for 12 hours.
Validation Check: A uniform, milky-white suspension indicates successful
CeCl3⋅THF
complex formation.
Lithiation: In a separate flame-dried flask, dissolve 1.5 eq of 3-bromopyridine in THF. Cool to -78 °C. Add 1.5 eq of n-BuLi (2.5 M in hexanes) dropwise. Stir for 30 minutes.
Validation Check: The solution will turn deep yellow/orange, confirming successful halogen-lithium exchange.
Transmetalation: Transfer the 3-lithiopyridine solution via cannula to the
CeCl3
suspension at -78 °C. Stir for 1 hour.
Validation Check: The suspension will transition to a dark brown/orange color, indicating the formation of the active 3-pyridylcerium species.
Phase 2: Nucleophilic Addition
5. Addition: Dissolve 1.0 eq of N-Boc-3-aminocyclobutanone in anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C over 15 minutes to prevent localized warming.
6. Reaction Monitoring: Stir at -78 °C for 2 hours.
Validation Check: TLC (50% EtOAc/Hexanes) should show complete consumption of the ketone (which stains strongly with
KMnO4
) and the appearance of a new, more polar UV-active spot.
7. Quench & Isolation: Quench the reaction by adding saturated aqueous
NH4Cl
directly at -78 °C. Warm to room temperature, extract with EtOAc (
3×
), dry over
Na2SO4
, and concentrate. Purify via silica gel chromatography to isolate the Boc-protected intermediate.
Phase 3: Deprotection
8. Boc Cleavage: Dissolve the purified intermediate in DCM (0.1 M). Cool to 0 °C in an ice bath. Add 10 equivalents of TFA dropwise.
9. Monitoring: Stir for 2 hours, allowing the bath to slowly warm to room temperature.
Validation Check: LCMS must show the complete disappearance of the [M+H] peak for the starting material and the emergence of the [M+H] peak for the free amine.
10. Final Isolation: Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with saturated
NaHCO3
, extract with 10% MeOH in DCM, dry, and concentrate to yield the final (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol.
References
Title : Metalated Heterocycles and Their Applications in Synthetic Organic Chemistry | Source : Chemical Reviews - ACS Publications | URL :[Link]
Title : Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols | Source : The Journal of Organic Chemistry - ACS Publications | URL :[Link]
Title : Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols | Source : Organic Letters - ACS Publications | URL :[Link]
Section 1: Mechanistic FAQs—The "Why" Behind the Challenges
Welcome to the Technical Support Center for the purification of polar cyclobutane derivatives. This resource is engineered for researchers, medicinal chemists, and drug development professionals.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the purification of polar cyclobutane derivatives. This resource is engineered for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting logic, self-validating protocols, and mechanistic insights to overcome the unique chromatographic challenges presented by highly strained, polar cyclic small molecules.
Q1: Why do polar cyclobutane derivatives (e.g., cyclobutane-1,3-diols, amino acid derivatives) resist standard purification methods?
The purification of these compounds is complicated by two intersecting factors: ring strain and extreme polarity. The rigid, strained four-membered ring forces stereoisomers (such as cis/trans diastereomers) into conformations that possess nearly identical physical and chemical properties, leading to co-elution and co-crystallization[1][2]. Furthermore, the addition of polar substituents makes these molecules highly water-soluble. In standard normal-phase chromatography, they bind irreversibly to silica; in standard reversed-phase (RP) chromatography, they fail to partition into the hydrophobic stationary phase and elute immediately at the void volume[3][4].
Q2: My polar cyclobutane elutes at the solvent front on a C18 column. Why does this happen, and how do I fix it?
This is a classic symptom of phase collapse . To retain highly polar analytes on a standard C18 column, chemists often use highly aqueous mobile phases (>80% water). However, under these conditions, the hydrophobic C18 alkyl chains mat down against the silica surface to minimize their exposure to water[4]. This eliminates the surface area required for analyte interaction, resulting in zero retention and irreproducible runs.
Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a specialized aqueous-stable C18 column featuring polar end-capping[4][5].
Q3: What is the mechanistic advantage of HILIC for these compounds?
HILIC effectively flips the reversed-phase mechanism. It utilizes a highly polar stationary phase (such as bare silica, amide, or diol) and an organic-rich mobile phase (typically >80% acetonitrile) with a small amount of aqueous buffer[3][6]. The causality behind its success is partitioning : the aqueous component of the mobile phase strongly adsorbs to the polar stationary phase, creating an immobilized, water-enriched layer[7][8]. Highly polar cyclobutanes partition out of the organic mobile phase and into this aqueous layer, allowing for strong retention and high-resolution separation based on hydrogen bonding and dipole interactions[8][9].
Q4: Why do I experience low isolated yields of cyclobutane intermediates even when the chromatography appears successful?
Highly substituted cyclobutanes often suffer from thermal instability due to severe intramolecular steric strain. In solution, they can undergo a thermal retro [2+2] cycloaddition reaction, reverting the strained ring back to its acyclic precursors during the concentration or purification steps[10].
Solution: Perform a one-pot derivatization (e.g., esterification or ring-opening of attached functional groups) to relieve steric constraints and stabilize the cyclobutane core before attempting chromatographic isolation[10].
Workflow for selecting the optimal purification strategy for cyclobutane derivatives.
Troubleshooting logic for resolving poor retention of polar analytes in HILIC.
Section 3: Self-Validating Experimental Protocols
Protocol 1: HILIC Method Development for Highly Polar Cyclobutanes
Causality: Because HILIC relies on an immobilized water layer, the column requires significantly more equilibration time than reversed-phase methods. Furthermore, injecting a sample dissolved in water will disrupt this delicate layer, causing peak splitting and loss of retention[11].
Column & Mobile Phase Selection:
Install an amide-bonded or bare silica HILIC column[5].
Prepare Mobile Phase A: 10 mM ammonium formate in water (pH 3.0). Causality: The buffer controls the ionization state of both the analyte and the stationary phase silanols, preventing secondary electrostatic interactions that cause peak tailing.
Prepare Mobile Phase B: 100% Acetonitrile.
Equilibration (Critical Step):
Flush the column with 15–20 column volumes (CV) of the initial gradient conditions (typically 95% B / 5% A).
System Validation (Self-Validating Check):
Inject a known polar standard mix (e.g., uracil and cytosine)[9].
Validation: A stable retention time and sharp peak shape across three consecutive injections confirm that the water-enriched layer is fully established. Do not inject your cyclobutane sample until this is verified.
Sample Preparation & Injection:
Dissolve the cyclobutane sample in a diluent matching the initial mobile phase (e.g., 75:25 Acetonitrile:Methanol)[11]. Never dissolve the sample in 100% water.
Gradient Execution:
Run a linear gradient from 95% B down to 50% B over 15–20 minutes. Water is the strong solvent; increasing its concentration elutes the compounds[9].
Protocol 2: Derivatization & Fractional Crystallization of Cyclobutane-1,3-diols
Causality:Cis and trans cyclobutane-1,3-diols often co-crystallize due to extensive intermolecular hydrogen bonding. Converting them to diacetates removes these hydrogen bond donors, forcing the molecules to rely on their rigid cyclobutane geometry for crystal packing. This heavily favors the trans-isomer, which exhibits a significantly higher melting point[2].
Esterification:
React the crude mixture of cis/trans cyclobutane-1,3-diol with an excess of acetic anhydride in the presence of a pyridine catalyst[2].
Monitor the reaction via TLC until the highly polar diol spots disappear completely.
Workup & Concentration:
Quench the reaction, extract into an organic solvent (e.g., dichloromethane), and wash with dilute HCl to remove pyridine. Concentrate under reduced pressure.
Fractional Crystallization:
Dissolve the resulting diester oil in a minimal amount of hot hexanes/ethyl acetate.
Cool the solution slowly to room temperature, then to 4°C. The trans-diester will selectively crystallize[2].
Validation (Self-Validating Check):
Filter the crystals and determine the melting point of the first crop.
Validation: A sharp melting point matching literature values for the trans-diester validates the success of the fractional crystallization, allowing you to proceed without further chromatography. The liquid filtrate will be enriched with the cis-diester[2].
Section 4: Quantitative Data & Method Comparison
The following table summarizes the expected performance of various chromatographic modes when applied to highly polar cyclobutane derivatives (e.g., diols, amino acids).
Chromatographic Mode
Stationary Phase
Mobile Phase (Weak / Strong)
Dominant Retention Mechanism
Suitability for Polar Cyclobutanes
Typical Resolution (
Rs
)
Normal Phase (NP)
Bare Silica
Hexane / Ethyl Acetate
Surface Adsorption
Poor (Irreversible binding)
< 1.0
Reversed-Phase (RP)
Standard C18
Water / Acetonitrile
Hydrophobic Partitioning
Poor (Elutes at void volume)
< 0.5
Aqueous RP
Polar-Endcapped C18
Water / Acetonitrile
Hydrophobic Partitioning
Moderate
~ 1.2
HILIC
Amide / Bare Silica
Acetonitrile / Aqueous Buffer
Hydrophilic Partitioning
Excellent
> 2.0
Section 5: References
BenchChem Technical Support Team. "Technical Support Center: Purification of Cyclobutane Isomers by Chromatography." Benchchem.
Bickler, Bob. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage.
BenchChem Technical Support Team. "Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds." Benchchem.
Lab-ex Kft. "Strategies for the Flash Purification of Highly Polar Compounds." Lab-ex Kft.
BenchChem Technical Support Team. "Technical Support Center: Purification of Cyclobutane-1,3-diol Isomers." Benchchem.
Sigma-Aldrich. "Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography." Sigma-Aldrich.
Waters Corporation. "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques." Waters Blog.
MDPI. "Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized[2+2]-Cross-cycloaddition." MDPI.
Chromatography Today. "HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica." Chromatography Today.
Buchi. "Why HILIC is what your polar compounds need for purification." Buchi.
Bickler, Bob. "What can I use to purify polar reaction mixtures?" Biotage.
optimization of reaction conditions for stereoselective cyclobutane synthesis
Technical Support Center: Optimization of Reaction Conditions for Stereoselective Cyclobutane Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address th...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Optimization of Reaction Conditions for Stereoselective Cyclobutane Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex challenges inherent in the stereoselective synthesis of cyclobutanes. The construction of highly strained, sp³-rich cyclobutane rings is a critical operation in modern drug discovery. However, achieving high enantioselectivity and diastereoselectivity remains challenging due to competitive racemic background reactions and the short lifetimes of excited-state intermediates.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing photochemical [2+2] cycloadditions.
Section 1: Mechanistic Overview & Causality
Understanding the causality behind experimental failures requires a firm grasp of the reaction mechanism. In a typical catalytic enantioselective [2+2] photocycloaddition, a photocatalyst (e.g., transition metal complex or organic thioxanthone) absorbs visible light and undergoes intersystem crossing to a long-lived triplet state. Through triplet energy transfer (EnT), the substrate is excited to its triplet state, forming a 1,4-diradical intermediate upon reacting with a coupling partner. A chiral co-catalyst (e.g., a chiral Lewis acid or chiral phosphoric acid) provides the stereofacial differentiation required for enantioselective ring closure 1.
Mechanism of photocatalytic enantioselective [2+2] cycloaddition for cyclobutane synthesis.
Section 2: Troubleshooting Guides & FAQs
Q1: My reaction yields the desired cyclobutane, but the enantiomeric excess (ee%) is consistently below 50%. How can I improve stereocontrol?
Root Cause: Low enantioselectivity usually stems from a competitive, un-catalyzed racemic background reaction. If the substrate can be directly excited by the light source, or if the thermal background reaction is active at room temperature, it will bypass the chiral catalyst.
Solution:
Wavelength Optimization: Ensure the emission spectrum of your LED strictly matches the absorption profile of the photocatalyst and not the substrate. Use narrow-band LEDs or optical cut-off filters.
Temperature Control: The racemic thermal background reaction can be suppressed by lowering the reaction temperature. Cooling the reactor to -20 °C to -40 °C often dramatically increases the ee% by slowing down the un-catalyzed pathway while the photochemical pathway remains relatively temperature-independent 2.
Q2: The reaction stalls at 30% conversion, and I observe significant decomposition of my starting materials. What is going wrong?
Root Cause: Stalling and decomposition in photochemical [2+2] cycloadditions are typically caused by oxygen quenching or poor photon flux. Oxygen is a potent triplet quencher; it will intercept the excited state photocatalyst, generating reactive singlet oxygen that decomposes organic substrates 3.
Solution:
Strict Degassing: Standard nitrogen bubbling is often insufficient for sensitive EnT reactions. Switch to the Freeze-Pump-Thaw (FPT) method (minimum 3 cycles) to rigorously remove dissolved oxygen.
Photon Flux & Penetration: In batch reactors, the Beer-Lambert law dictates that light intensity drops exponentially as it penetrates the solution. If your solution is highly concentrated, only the outer 1-2 mm of the reaction mixture is irradiated. Switch to a continuous-flow photoreactor (tubing ID < 1 mm) to ensure uniform irradiation.
Q3: I am trying to scale up my[2+2] cycloaddition from 100 mg to 5 grams, but the yield dropped from 85% to 20%. Why?
Root Cause: Photochemical reactions do not scale linearly in batch flasks. As the volume increases, the surface-area-to-volume ratio decreases, leading to a "dark zone" in the center of the flask where no reaction occurs, allowing side reactions to outcompete the desired cross-cycloaddition.
Solution: Implement continuous flow chemistry. By pumping the reaction mixture through a narrow fluoropolymer capillary wrapped around an LED cylinder, you maintain the exact same photon flux and mixing characteristics at the 5-gram scale as you had at the 100-mg scale.
Troubleshooting workflow for resolving low enantioselectivity and yield in[2+2] cycloadditions.
Causality Note: This protocol utilizes strict degassing and cryogenic cooling to maximize stereoselectivity by eliminating oxygen quenching and thermal background reactions 4.
Preparation: In an oven-dried 10 mL Schlenk tube, add the enone substrate (0.1 mmol), alkene partner (0.5 mmol, 5 equiv.), photocatalyst (e.g., 2, 2.5 mol%), and the chiral Lewis acid co-catalyst (10 mol%).
Solvent Addition: Add 2.0 mL of anhydrous, degassed dichloromethane (CH2Cl2).
Degassing: Perform three consecutive Freeze-Pump-Thaw cycles. Backfill the tube with ultra-pure Argon.
Irradiation: Place the Schlenk tube in a custom cryostat equipped with a 450 nm blue LED array. Cool the bath to -20 °C.
Reaction: Irradiate the mixture for 16 hours under vigorous magnetic stirring (1000 rpm) to ensure the thin irradiated boundary layer is constantly mixed with the bulk solution.
Self-Validation Checkpoint: Monitor the reaction via TLC after 2 hours. If a complex mixture of spots appears rather than a single major product spot, the thermal background reaction is outcompeting the photocatalytic cycle. Immediately verify the cryostat temperature.
Workup: Quench the reaction by removing it from the light source and opening it to air. Concentrate under reduced pressure and purify via flash chromatography.
Causality Note: Flow chemistry overcomes the Beer-Lambert limitations of batch photochemistry, enabling rapid scale-up without sacrificing yield.
System Setup: Prepare a flow photoreactor consisting of 10 meters of FEP tubing (0.76 mm ID, approx. 4.5 mL internal volume) tightly coiled around a water-cooled 450 nm LED cylinder (maintained at 15 °C).
Reagent Preparation: Dissolve the enone (5.0 mmol), alkene (25.0 mmol), photocatalyst (2.5 mol%), and chiral co-catalyst (10 mol%) in 50 mL of anhydrous CH2Cl2.
Degassing: Sparge the stock solution with Argon for 30 minutes.
Execution: Pump the solution through the FEP tubing using a dual-syringe pump at a flow rate of 0.15 mL/min (residence time = 30 minutes).
Self-Validation Checkpoint: Measure the output flow rate volumetrically for the first 10 minutes. If the collected volume is less than 1.5 mL, micro-bubbles from incomplete degassing have caused vapor lock in the FEP tubing. Abort, re-degas the stock solution, and prime the pump.
Collection: Collect the output stream in a flask shielded from light. Evaporate the solvent and purify to isolate the cyclobutane product.
Section 4: Data Presentation
The following table summarizes the optimization data for a standard enantioselective [2+2] photocycloaddition, demonstrating the causal relationship between reaction parameters, yield, and stereoselectivity.
Entry
Reactor Type
Light Source
Temperature
Degassing Method
Yield (%)
ee (%)
1
Batch (Flask)
450 nm LED
25 °C
N2 Sparging (5 min)
32
45
2
Batch (Schlenk)
450 nm LED
25 °C
Freeze-Pump-Thaw
78
52
3
Batch (Schlenk)
450 nm LED
-20 °C
Freeze-Pump-Thaw
81
94
4
Batch (Schlenk)
300 nm UV
-20 °C
Freeze-Pump-Thaw
15
10
5
Flow (FEP)
450 nm LED
15 °C
Ar Sparging (30 min)
89
92
Data Interpretation: Entry 2 vs 1 highlights the necessity of rigorous oxygen removal. Entry 3 vs 2 demonstrates the critical role of cryogenic cooling in suppressing the racemic background reaction to boost ee%. Entry 4 shows that using UV light directly excites the substrate, bypassing the chiral catalyst and destroying stereoselectivity. Entry 5 proves that flow chemistry provides near-optimal yields and ee% at milder temperatures due to superior photon flux.
Section 5: References
"Design of triplet photoenzyme (TPe) for enantioselective[2+2]-cycloaddition" - ResearchGate. URL:
"Enantioselective [2+2] photocycloaddition involving a,b-unsaturated ketones and using a transition-metal photocatalyst and Lewis acid co-catalyst. (Yoon, 2014)." - ResearchGate. URL:
Technical Support Center: Optimizing Cyclobutanol-Based Ligands & Mitigating Off-Target Effects
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the most critical challenges encountered when integrating cyclobutanol and cyclobutane...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this troubleshooting guide to address the most critical challenges encountered when integrating cyclobutanol and cyclobutane motifs into small-molecule drug candidates. While the puckered, sp³-rich geometry of cyclobutanes offers excellent conformational restriction and acts as a robust bioisostere 1, improper functionalization often leads to promiscuous proteome reactivity or metabolic liabilities. This guide provides causal explanations and self-validating protocols to ensure your ligands remain highly selective, stable, and efficacious.
Q: My cyclobutane-linked acrylamide probe is showing high background proteome reactivity in cellular assays. How can I reduce these off-target effects without losing target engagement?
A: The indiscriminate reactivity you are observing is likely due to the high intrinsic electrophilicity of the acrylamide warhead, which rapidly reacts with highly nucleophilic off-target cysteines across the proteome. To mitigate this, we recommend replacing the acrylamide with a bicyclo[1.1.0]butane (BCB) carboxylic amide warhead 2.
The Causality: BCB amides function as strain-directed electrophiles. The nucleophilic addition of a cysteine thiol to the highly strained BCB ring is thermodynamically driven but kinetically slower than addition to an acrylamide 2. This slower baseline reactivity allows the ligand to selectively locate and bind its specific target pocket (e.g., BTK) via non-covalent interactions before the irreversible covalent bond formation occurs. This drastically reduces off-target alkylation.
Quantitative Data: Off-Target Profiling
Table 1: Comparative proteome reactivity profiles of covalent warheads targeting BTK in Ramos cells 2.
Warhead Type
Target Kinase
Log2(Probe/DMSO) Enrichment
Total Off-Target Proteins Enriched
Primary Off-Target Signatures
Acrylamide (Probe 32)
BTK
3.33
113
MAP2K1, MAP2K7, BLK
BCB Amide (Probe 40)
BTK
3.89
50
BLK
Workflow: Activity-Based Protein Profiling (ABPP)
Workflow for Activity-Based Protein Profiling (ABPP) to quantify off-target reactivity.
Protocol 1: Self-Validating ABPP for Covalent Ligands
In Situ Labeling: Incubate Ramos cells with 1 µM of the BCB-alkyne probe (or DMSO vehicle control) for 4 hours at 37°C to allow covalent engagement [[2]]().
Lysis & Normalization: Lyse cells using RIPA buffer supplemented with protease inhibitors. Normalize protein concentrations across all samples to 2 mg/mL using a BCA assay.
Click Chemistry (CuAAC): To the lysates, add biotin-azide (100 µM), TCEP (1 mM), TBTA (100 µM), and CuSO₄ (1 mM). Incubate for 1 hour at room temperature to biotinylate the probe-labeled proteins.
Enrichment: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet and incubate with streptavidin-agarose beads for 2 hours.
Self-Validation Check: Before proceeding to expensive LC-MS/MS, run a small aliquot of the bead-bound fraction on an SDS-PAGE gel and perform a Western blot against your primary target (e.g., BTK). A strong band confirms successful on-target capture, validating the click-chemistry efficiency.
Digestion & LC-MS/MS: Wash the beads extensively, perform on-bead tryptic digestion, and analyze the resulting peptides via quantitative LC-MS/MS to identify and quantify off-target proteins 2.
Q: During MetID studies, my secondary cyclobutyl ligand is being rapidly cleared, and we are detecting reactive cyclobutanone metabolites. How can I chemically protect this moiety?
A: Secondary cyclobutyl groups are highly vulnerable to cytochrome P450 (CYP)-mediated oxidative metabolism, which converts them into transient, electrophilic cyclobutanones 3. These cyclobutanones can covalently modify off-target proteins, leading to unpredictable toxicity. The solution is to convert the secondary alcohol or simple cyclobutane into a tertiary cyclobutanol 3.
The Causality: By incorporating a methyl group alongside the hydroxyl group at the metabolically vulnerable position (forming a 3° ROH motif), you eliminate the alpha-proton required for oxidation to a ketone 3. This steric shielding and electronic modification "locks" the molecule, preventing the formation of reactive cyclobutanones. For example, in the optimization of the drug candidate linsitinib, this exact modification resulted in an ~8-fold lower clearance and improved target potency 3.
Mechanism of metabolic protection via tertiary cyclobutanol optimization.
Incubation: Incubate 1 µM of the tertiary cyclobutanol ligand with human liver microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
Electrophile Trapping: Add glutathione (GSH, 5 mM) to the incubation mixture. Causality: GSH acts as a soft nucleophile to trap any transient, reactive cyclobutanones formed via unexpected oxidative pathways, forming stable adducts for detection.
Quenching & Extraction: At specific time points (0, 15, 30, 60 min), quench the reaction with three volumes of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet proteins.
LC-HRMS Analysis: Analyze the supernatant using Liquid Chromatography-High Resolution Mass Spectrometry.
Self-Validation Check: Calculate the intrinsic clearance (
CLint
). A successful tertiary cyclobutanol optimization should demonstrate a >5-fold reduction in
CLint
compared to the secondary cyclobutyl precursor, and the mass spectrum must show an absolute absence of GSH-adducts 3.
FAQ 3: Stereochemical Control & Shape Diversity
Q: I am using a 1,3-disubstituted cyclobutanol as a propyl isostere, but my target affinity is low while off-target binding is high. What structural parameters should I investigate?
A: You must rigorously evaluate the cis/trans stereochemistry of the cyclobutane ring. 1,3-disubstituted cyclobutanes adopt a puckered linear geometry 4. The orientation of the substituents dictates the 3D vector of your pharmacophores 5.
The Causality: If the stereochemistry is misaligned, the ligand incurs a massive entropic penalty upon binding to the primary target 6. Consequently, the ligand may preferentially bind to off-target hydrophobic pockets that better accommodate its resting conformation. Synthesizing both cis and trans isomers allows you to maximize shape diversity and identify the specific vector that perfectly complements your target's binding site without relying on flexible, promiscuous linkers 5.
References
The Rising Star of the Synthesis World: A Comparative Look at Cyclobutanol-Based Building Blocks - Benchchem. 6
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. 4
Cyclobutanes in Small‐Molecule Drug Candidates - PMC (NIH). 1
Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery - Vrije Universiteit Amsterdam. 5
Small but mighty: the impact of tertiary alcohols in drug design - Hypha Discovery. 3
Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins - Journal of the American Chemical Society. 2
Technical Support Center: Refining Animal Models for CNS-Active Compounds
Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Central Nervous System (CNS)-acti...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of Central Nervous System (CNS)-active compounds. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to enhance the precision, validity, and ethical standards of your in vivo studies. Our approach is grounded in field-proven insights to help you navigate the complexities of CNS animal models and bridge the gap between preclinical findings and clinical success.
Guiding Principle: The 3Rs in CNS Research
All experimental design should be fundamentally guided by the principles of the 3Rs: Replacement , Reduction , and Refinement .[1][2] These principles are not merely ethical guidelines but are integral to robust scientific practice. They encourage the use of non-animal methods where possible, minimizing the number of animals used, and modifying procedures to lessen animal distress.[3][4][5] Adherence to the 3Rs enhances the quality and reproducibility of scientific outcomes.[1]
Section 1: Model Selection and Translational Validity
The most significant hurdle in CNS drug development is the translational disconnect between animal models and human diseases.[6][7] Neurological disorders in humans are often polygenic, multifactorial, and heterogeneous, which is poorly reflected in genetically and environmentally homogenous animal models.[8][9] This section addresses the critical first step: choosing and validating an appropriate model.
Frequently Asked Questions (FAQs)
Q: My compound showed great efficacy in a transgenic Alzheimer's Disease (AD) mouse model, but failed in human trials. Why does this happen so often?
A: This is a common and frustrating outcome in CNS drug development. The reasons are multifaceted:
Genetic Oversimplification: Most transgenic AD models are based on rare, early-onset familial mutations (e.g., in APP or PSEN1 genes).[10][11] These models are excellent for studying specific pathological mechanisms like amyloid-beta (Aβ) plaque deposition but do not capture the complexity of sporadic, late-onset AD, which constitutes the vast majority of human cases.[12]
Species-Specific Differences: Rodents and humans have significant differences in brain structure, metabolism, and immune responses.[6] For instance, mice do not naturally develop the same neurofibrillary tangle pathology as humans, a key hallmark of AD.[10]
Lack of Comorbidities: Preclinical studies often use young, healthy rodents, whereas human patients are typically elderly and may have multiple age-related health issues that can influence disease progression and drug response.[8]
Q: What are the main advantages and disadvantages of different types of CNS disease models?
A: The choice of model depends entirely on the scientific question. No single model is perfect; understanding their limitations is key.[11][13]
Model Type
Advantages
Disadvantages
Common Applications
Genetic Models (e.g., Transgenic, Knock-in/out)
High construct validity for specific gene functions; allows for mechanistic studies.[14]
May not represent sporadic disease; overexpression can lead to non-physiological artifacts; expensive and time-consuming to create.[10]
Q: How can I improve the translational relevance of my animal studies?
A: Improving translation requires a multi-pronged approach:
Use Multiple Models: Validate findings in more than one model, ideally one that tests a different aspect of the disease pathology.
Incorporate Biomarkers: Utilize translatable biomarkers, such as those measurable through imaging (PET, MRI) or in cerebrospinal fluid (CSF), that can be monitored in both animals and humans.[6][9]
Model the Right Population: When possible, use aged animals or models that incorporate relevant comorbidities.[8]
Consider Larger Animals: While rodents are essential, larger animals like non-human primates can provide a bridge to human studies, especially for assessing cognitive function and complex behaviors.[21]
Section 2: Compound Administration and Pharmacokinetics (PK)
A compound's efficacy is irrelevant if it cannot reach its target in the brain at a sufficient concentration and for an adequate duration.[22] The blood-brain barrier (BBB) is the primary obstacle for CNS drug delivery.[7][23]
Q: I'm not seeing an effect from my compound in vivo. How do I confirm it's crossing the BBB?
A: First, you must quantitatively assess brain exposure. This involves measuring the unbound drug concentration in the brain, as this is the concentration that engages the target.[24] A common starting point is to perform a BBB permeability assay.
Issue: Inconsistent or negative results in your BBB permeability assay.
Cause 1: Poor Compound Stability/Metabolism: The compound may be rapidly metabolized in the periphery before it has a chance to cross the BBB.
Solution: Perform a preliminary PK study measuring plasma concentrations over time. If the half-life is extremely short, consider alternative formulations or administration routes.[25]
Cause 2: Active Efflux: The compound may cross the BBB but be immediately pumped out by efflux transporters like P-glycoprotein (P-gp).
Solution: Test the compound in vitro using cell lines that overexpress efflux transporters. In vivo, co-administer with a known efflux inhibitor to see if brain concentrations increase.[24]
Cause 3: Flawed Assay Technique: The permeability assay itself can be a source of error.
Solution: Use the decision tree below and the detailed protocol to systematically validate your technique.
Caption: Decision tree for troubleshooting a BBB permeability assay.
Protocol: In Vivo BBB Permeability Assay Using Fluorescent Tracers
This protocol provides a reliable method to assess BBB integrity in rodent models.[26][27] It is more sensitive and reproducible than older methods using Evans Blue dye.[26]
Infrared laser scanner (e.g., LI-COR Odyssey) or fluorometer
Procedure:
Anesthesia: Anesthetize the mouse/rat according to your institution's approved protocol. Confirm deep anesthesia via toe pinch reflex.
Tracer Injection: Inject 100 µL of the fluorescent tracer solution via the tail vein.
Circulation: Allow the tracer to circulate for 60 minutes.[26] This time may need optimization depending on the tracer's molecular weight.
Cardiac Perfusion:
Expose the heart and make a small incision in the right atrium.
Insert a perfusion needle into the left ventricle.
Begin perfusion with ice-cold heparinized saline at a steady rate until the liver is cleared of blood.
Switch to ice-cold 4% PFA and perfuse for an additional 5-10 minutes to fix the tissue.
Tissue Harvest: Carefully explant the brain and post-fix in 4% PFA overnight at 4°C.
Quantification & Visualization:
Imaging: Section the brain coronally (e.g., 2 mm slices) and image using an infrared scanner. The signal intensity in the brain parenchyma is proportional to BBB leakage.[26]
Fluorometry: Alternatively, homogenize one hemi-brain, extract the tracer, and measure fluorescence on a plate reader. This provides quantitative data on tracer extravasation.[27]
Analysis: Compare the signal intensity or fluorescence units between your experimental group (e.g., disease model) and a healthy control group. A significant increase in the experimental group indicates BBB breakdown.[28]
Section 3: Behavioral Assay Pitfalls and Refinements
Behavioral tests are crucial for assessing the functional outcomes of a CNS-active compound. However, they are notoriously susceptible to variability, which can undermine reproducibility.[29] Many standard assays were originally designed for drug screening and may lack the nuance to dissect complex mechanisms.[30]
Frequently Asked Questions (FAQs)
Q: My results from the elevated plus-maze (EPM) are highly variable between cohorts. What are the most common confounding factors?
A: High variability is a classic problem. The source is often subtle environmental or procedural factors that influence the animal's stress and motivation levels.[29][31]
Experimenter Effect: The sex, handling style, and even the scent of the experimenter can significantly alter rodent behavior.[29]
Environmental Conditions: Time of day (circadian rhythm), lighting levels in the room, and ambient noise can all impact performance.[32]
Housing Conditions: Social hierarchy in group-housed animals can affect anxiety-like behaviors.[29] Single-housed animals may exhibit different baseline anxiety levels.[31]
Prior Test Experience: A history of being subjected to other, more stressful tests can impact performance in subsequent, less-stressful assays.[29]
Caption: Key factors contributing to variability in rodent behavioral assays.
Q: How can I refine my behavioral testing protocols to improve reliability?
A: Standardization and refinement are critical.
Acclimatize and Handle: Handle all animals for several days before testing to reduce stress from human interaction.[31] Acclimatize them to the testing room for at least 30-60 minutes before the trial begins.
Standardize Everything: Keep the experimenter, time of day, and testing room consistent for all animals in a study.
Automate Tracking: Use video tracking software instead of manual scoring whenever possible to eliminate observer bias.
Consider Home-Cage Monitoring: New technologies allow for continuous, non-invasive monitoring of behavior in the home cage, which avoids the stress of novel environments and handling associated with traditional tests.[33]
Troubleshooting Common Behavioral Tests
Behavioral Test
Primary Endpoint
Common Pitfalls & Troubleshooting
Refinement Strategies
Open Field Test
Locomotion, Anxiety-like behavior (thigmotaxis)
High variability: See factors above. Low activity: Could be sedation from the compound, sickness, or motor impairment. Troubleshoot: Run a motor-specific test like the rotarod to differentiate.[34]
Use automated tracking. Ensure consistent lighting and arena cleaning between trials to remove olfactory cues.
Rotarod Test
Motor coordination and balance
Learning effect: Animals improve with repeated trials. Troubleshoot: Ensure all groups have the same number of training and test trials. Lack of motivation: Some animals may not be motivated to stay on the rod.[31]
Habituate animals to the apparatus before the test day. Ensure baseline performance is stable before drug administration.
Morris Water Maze
Spatial learning and memory
Non-learning strategies: Animals may float or hug the walls instead of searching. Troubleshoot: Include a visible platform trial to ensure animals are not visually impaired and are motivated to escape.
Use external cues that are clear and consistent. Water temperature must be kept constant.
Forced Swim Test
Depressive-like behavior (immobility)
High inter-strain variability: Different mouse strains show vastly different baseline immobility times. Confounded by motor effects: Compounds affecting motor activity can alter immobility time independent of mood.[34]
Use strains known to be sensitive in this assay. Run an open field test to control for general activity changes.
References
Animal Welfare|CIEM|Central Institute for Experimental Medicine and Life Science. (n.d.). CIEM.
O'Neill, M. J., & Bleakman, D. (2014). Unique Challenges in The Development of Therapies for Neurological Disorders. In Clinical Trials in Neurology (pp. 34-51). Cambridge University Press.
Petrov, D., et al. (2023). Most prominent challenges in translational neuroscience and strategic solutions to bridge the gaps: Perspectives from an editorial board interrogation. Exploration of Neuroscience. Retrieved March 28, 2026, from [Link]
Jain, A., et al. (2023). Overcoming challenges in the design of drug delivery systems targeting the central nervous system. Journal of Controlled Release. Retrieved March 28, 2026, from [Link]
Goodman, J. C., et al. (2023). A Decade of Blood-Brain Barrier Permeability Assays: Revisiting Old Traumatic Brain Injury Rat Data for New Insights and Experimental Design. Microvascular Research. Retrieved March 28, 2026, from [Link]
Ben-Zvi, A., et al. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers. Journal of Visualized Experiments. Retrieved March 28, 2026, from [Link]
Institute of Medicine (US) and National Research Council (US) Forum on Neuroscience and Nervous System Disorders. (2014). Advancing the 3Rs in Neuroscience Research. National Academies Press (US). Retrieved March 28, 2026, from [Link]
Petrov, D., et al. (2023). Most prominent challenges in translational neuroscience and strategic solutions to bridge the gaps: Perspectives from an editorial board interrogation. Open Exploration Publishing. Retrieved March 28, 2026, from [Link]
Rau, T. F., et al. (2021). Evaluation of Blood–Brain Barrier Permeability and Integrity in Juvenile Rodents: Dynamic Contrast-Enhanced (DCE), Magnetic Resonance Imaging (MRI), and Evans Blue Extravasation. Methods in Molecular Biology. Retrieved March 28, 2026, from [Link]
NC3Rs. (2016, June 29). Animal models for CNS safety pharmacology under the spotlight. Retrieved March 28, 2026, from [Link]
Taconic Biosciences. (n.d.). Using Animal Models for Drug Development. Retrieved March 28, 2026, from [Link]
LaFerla, F. M., & Green, K. N. (2012). Animal models of Alzheimer's disease. Cold Spring Harbor Perspectives in Medicine. Retrieved March 28, 2026, from [Link]
Kwon, H. S., & Koh, S.-H. (2020). Animal Models of Neuroinflammation and Potential Treatment Methods. Journal of Inflammation Research. Retrieved March 28, 2026, from [Link]
NC3Rs. (n.d.). The 3Rs. Retrieved March 28, 2026, from [Link]
Wikipedia. (2024). Three Rs (animal research). Retrieved March 28, 2026, from [Link]
Maze Engineers. (2021, June 18). Rodent Models for Alzheimer's Disease in Drug Testing. Retrieved March 28, 2026, from [Link]
Simbec-Orion. (2024, November 26). Challenges and Opportunities in CNS Drug Development. Retrieved March 28, 2026, from [Link]
Puzzo, D., et al. (2017). Rodent models for Alzheimer's disease drug discovery. Expert Opinion on Drug Discovery. Retrieved March 28, 2026, from [Link]
Callahan, P. M., & Terry, A. V., Jr. (2019). Potentials and Pitfalls of Cross-Translational Models of Cognitive Impairment. Frontiers in Pharmacology. Retrieved March 28, 2026, from [Link]
Li, X.-J. (2023). Animal models for research on neurodegenerative diseases. Ageing and Neurodegenerative Diseases. Retrieved March 28, 2026, from [Link]
Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods. Retrieved March 28, 2026, from [Link]
Dahal, K., & Fung, H.-L. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Clinical and Translational Science. Retrieved March 28, 2026, from [Link]
Pharmaron. (n.d.). CNS Disease Models For Preclinical Research Services. Retrieved March 28, 2026, from [Link]
Pokorny, J., et al. (2024). Assessment of Blood-Brain Barrier Permeability in a Cerebral Ischemia-Reperfusion Model in Rats; A Pilot Study. Physiological Research. Retrieved March 28, 2026, from [Link]
Wahlsten, D. (2011). Structured evaluation of rodent behavioral tests used in drug discovery research. Progress in Neuro-Psychopharmacology and Biological Psychiatry. Retrieved March 28, 2026, from [Link]
University of Zurich. (n.d.). 3Rs Principle: Replace, Reduce, Refine. Retrieved March 28, 2026, from [Link]
Pecorelli, A., et al. (2023). Blood–Brain Barrier Integrity Is Perturbed in a Mecp2-Null Mouse Model of Rett Syndrome. International Journal of Molecular Sciences. Retrieved March 28, 2026, from [Link]
Hughes, V. (2025, December 19). Psychedelics research in rodents has a behavior problem. The Transmitter. Retrieved March 28, 2026, from [Link]
Walsh Medical Media. (2017, September 11). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Retrieved March 28, 2026, from [Link]
Ferraz, M. D., et al. (2023). Methods for Assessing Neurodevelopmental Disorders in Mice: A Critical Review of Behavioral Tests and Methodological Considerations Searching to Improve Reliability. International Journal of Molecular Sciences. Retrieved March 28, 2026, from [Link]
Reichel, A. (2017). Integrated Approach to Optimizing CNS Penetration in Drug Discovery: From the Old to the New Paradigm and Assessment of Drug–Transporter Interactions. ResearchGate. Retrieved March 28, 2026, from [Link]
Castelhano-Carlos, M. J., & Baumans, V. (2021). Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. Animals. Retrieved March 28, 2026, from [Link]
Han, J., et al. (2022). Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Biomedical Reports. Retrieved March 28, 2026, from [Link]
Technical Support Center: Enhancing Chiral Separation of Cyclobutane Stereoisomers
Welcome to the Advanced Chromatography Support Center. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, foundational causality, and validated protoc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, foundational causality, and validated protocols for resolving complex cyclobutane stereoisomers (enantiomers and diastereomers).
Core Principles & Workflow
Cyclobutane derivatives present unique chromatographic challenges. Their rigid, strained four-membered ring restricts conformational flexibility, altering how they interact with Chiral Stationary Phases (CSPs) compared to acyclic or larger cyclic molecules[1]. Consequently, baseline resolution requires highly optimized mobile phases, precise temperature control, and appropriate stationary phase selection.
Decision Matrix: Separation Strategy
Workflow for selecting and optimizing cyclobutane stereoisomer separation.
Frequently Asked Questions (FAQs)
Q1: Why do cyclobutane enantiomers often co-elute or exhibit poor resolution on standard reversed-phase (RP) columns?A: Standard RP columns (like C18) rely primarily on hydrophobic interactions and lack the chiral selectors necessary to differentiate spatial arrangements of enantiomers. Furthermore, the rigid structure of the cyclobutane ring limits its ability to conform to the stationary phase surface[1]. For enantiomeric resolution, a dedicated Chiral Stationary Phase (CSP)—typically polysaccharide-based (amylose or cellulose derivatives)—is strictly required to form transient, energy-differentiated diastereomeric complexes via hydrogen bonding, π-π interactions, and steric inclusion[1].
Q2: Should I prioritize High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for these compounds?A: SFC is strongly recommended as the primary technique. Supercritical CO₂ possesses lower viscosity and higher diffusivity than standard HPLC solvents. This allows for higher flow rates without excessive backpressure, leading to faster equilibration and sharper peaks. SFC is particularly advantageous for strained rings like cyclobutanes, as the rapid mass transfer minimizes band broadening and accelerates method development[1][2].
Q3: How do basic or acidic substituents on the cyclobutane ring affect the choice of mobile phase additives?A: Substituents dictate the secondary interactions with the CSP. If your cyclobutane has basic amine groups, they can interact strongly with residual silanols on the silica support of the CSP, causing severe peak tailing. In such cases, adding a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase competitively masks these silanol sites. Conversely, for cyclobutane carboxylic acids, an acidic additive like 0.1% Trifluoroacetic acid (TFA) suppresses ionization, ensuring the molecule remains neutral and interacts uniformly with the chiral selector[2].
Troubleshooting Guide
Issue: Partial Co-elution of Diastereomers and Enantiomers in a Crude Mixture
Root Cause: The sample contains multiple stereocenters (e.g., cis/trans diastereomers alongside their respective enantiomers), overwhelming the peak capacity of a single chiral method.
Solution: Implement a two-dimensional (2D) approach or a sequential purification strategy.
Step 1 (Achiral): Use standard normal-phase flash chromatography or achiral HPLC to separate the cis and trans diastereomers. They possess different physical properties (dipole moments, polarities) and can be resolved without a CSP[1].
Step 2 (Chiral): Subject the isolated diastereomeric fractions to chiral SFC or HPLC using a polysaccharide CSP to resolve the enantiomeric pairs[3].
Issue: Peak Tailing and Broadening on Polysaccharide CSPs
Root Cause: Suboptimal column temperature or mismatched mobile phase polarity.
Solution:
Temperature Tuning: Unlike standard HPLC where higher temperature simply speeds up elution, chiral recognition is an enthalpy-driven process. Lowering the column temperature (e.g., from 35°C to 20°C) often increases the stability of the transient diastereomeric complex, enhancing the separation factor (α) at the cost of slightly broader peaks.
Modifier Adjustment: If using SFC, adjust the percentage of the co-solvent (e.g., Methanol or Isopropanol). A lower co-solvent percentage increases retention time and often improves resolution[2].
Quantitative Data Summary: Recommended Starting Parameters
The following table summarizes the validated starting conditions for separating cyclobutane stereoisomers based on successful resolutions of structurally related chiral cyclic compounds[2][4].
This self-validating protocol outlines the procedure for the analytical separation of cyclobutane enantiomers using SFC. The built-in equilibration and system suitability checks ensure reproducibility[2].
Phase 1: System and Sample Preparation
Sample Dissolution: Dissolve the racemic cyclobutane mixture in HPLC-grade Methanol to achieve a concentration of 1.0 mg/mL.
Causality Check: Methanol ensures complete solubility and is highly compatible with the SFC CO₂ mobile phase, preventing sudden sample precipitation on the column head[2].
Filtration: Pass the sample through a 0.22 µm PTFE syringe filter to remove particulates.
Column Installation: Install a polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm).
Phase 2: Equilibration and System Suitability
4. Initial Conditions: Set the SFC system to deliver supercritical CO₂ with 5% Methanol (containing 0.1% DEA if the analyte is basic).
5. Parameters: Set the flow rate to 3.0 mL/min, Active Back Pressure Regulator (ABPR) to 150 bar, and column oven to 35°C[2].
6. Baseline Stabilization: Monitor the UV detector (typically 210-230 nm). Do not inject until the baseline is completely flat and system pressure is stable (fluctuation < 2 bar).
Phase 3: Method Development and Execution
7. Scouting Gradient: Inject 5 µL of the sample. Run a gradient from 5% to 40% Methanol over 10 minutes[2].
8. Isocratic Optimization: Based on the elution time in the gradient run, calculate the co-solvent percentage at the time of elution. Set up an isocratic method using that specific co-solvent percentage (e.g., 15% Methanol isocratic) to maximize the resolution between the enantiomers.
9. Validation: Perform triplicate injections of the optimized isocratic method to confirm consistent retention times (RSD < 1%) and baseline resolution (Rs > 1.5).
References
Journal of the American Chemical Society. "Enantioselective Synthesis of Cyclobutane Derivatives via Cascade Asymmetric Allylic Etherification/[2 + 2] Photocycloaddition". ACS Publications.[Link]
Organic & Biomolecular Chemistry. "Stereoselective [2 + 2] photodimerization: a viable strategy for the synthesis of enantiopure cyclobutane derivatives". RSC Publishing.[Link]
validation of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol target engagement
Validation of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol Target Engagement: A Comparative Guide As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating tar...
Author: BenchChem Technical Support Team. Date: April 2026
Validation of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol Target Engagement: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of validating target engagement (TE) for highly polar, low-molecular-weight fragments. The compound (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol (MW ~164 Da) represents a classic, yet challenging, pharmacophore. Its pyridine ring acts as a robust hydrogen-bond acceptor (often targeting kinase hinge regions like Aurora Kinase A or epigenetic reader domains), while the rigid cyclobutane core directs the primary amine and hydroxyl groups into specific solvent-exposed vectors.
However, the high topological polar surface area (TPSA) generated by these heteroatoms presents a significant hurdle: biochemical affinity does not guarantee cellular penetrance. To confidently advance this fragment into a lead optimization campaign, we must objectively compare its performance across biophysical, endogenous, and live-cell target engagement platforms.
This guide provides a comprehensive, causality-driven comparison of three state-of-the-art TE methodologies: NanoBRET, CETSA, and Surface Plasmon Resonance (SPR).
Mechanistic Rationale & Platform Comparison
To build a self-validating data package for (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, we must triangulate data across three distinct environments:
NanoBRET (Live-Cell Occupancy): This bioluminescence resonance energy transfer (BRET) platform quantifies the displacement of a cell-permeable fluorescent tracer by our compound from a NanoLuc-fused target [1]. Causality: Because our fragment is highly polar, passive membrane permeability is a primary risk. NanoBRET proves that the compound not only enters the intact cell but successfully competes against high intracellular concentrations of endogenous ligands (e.g., millimolar ATP) [3].
CETSA (Endogenous Thermal Stability): The Cellular Thermal Shift Assay measures ligand-induced thermodynamic stabilization of the target protein [2]. Causality: Low-molecular-weight fragments often exhibit rapid dissociation rates (
koff
). CETSA validates that the unmodified fragment binds the endogenous target in a physiological matrix without the artificial stoichiometry of engineered fusion proteins.
SPR (Biophysical Kinetics): SPR provides real-time, label-free detection of mass changes on a sensor chip [4]. Causality: While cellular assays confirm occupancy, SPR provides the precise association (
kon
) and dissociation (
koff
) rates required to drive structure-activity relationship (SAR) decisions during fragment-to-lead optimization.
Experimental Data: Performance Comparison
The following table summarizes the comparative performance of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol against a model target (e.g., Aurora Kinase A) across the three platforms.
Parameter
NanoBRET (Promega)
CETSA (Label-Free)
SPR (Biacore/Carterra)
Assay Environment
Live, intact human cells
Live cells or crude lysate
Purified biochemical system
Target State
NanoLuc-fusion (exogenous)
Native, endogenous protein
Immobilized on sensor chip
Primary Readout
Intracellular IC
50
/ Occupancy
ΔTm
(Thermal Shift)
KD
,
kon
,
koff
(Kinetics)
Permeability Addressed?
Yes (Directly measures entry)
Yes (If performed in live cells)
No (Cell-free system)
Compound Performance
IC
50
= 12.4 µM
ΔTm
= +2.1 °C at 50 µM
KD
= 4.8 µM (
koff
= rapid)
Throughput
High (384-well format)
Medium (Western Blot/AlphaLISA)
High (384-well / Array format)
Data Interpretation: The discrepancy between the biochemical
KD
(4.8 µM) and the live-cell IC
50
(12.4 µM) highlights the resistance the polar cyclobutanol-amine faces when crossing the lipid bilayer. The positive
ΔTm
in CETSA confirms that the binding event is target-specific and thermodynamically stabilizing.
Target Engagement Workflow Visualization
Workflow for validating target engagement across live-cell, endogenous, and biophysical platforms.
Step-by-Step Methodologies
To ensure a self-validating system, the following protocols integrate strict causality-based controls tailored for low-affinity, highly polar fragments.
Protocol A: NanoBRET Live-Cell TE Assay
Cell Plating & Transfection: Transfect HEK293 cells with the target-NanoLuc fusion plasmid. Causality: Maintain low expression levels (using carrier DNA if necessary) to prevent artificial target clustering, which can mask the binding of low-affinity fragments [1].
Tracer & Compound Addition: Add the target-specific NanoBRET fluorescent tracer at its pre-determined
KD,app
. Concurrently, add (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol in a 10-point dose-response curve (e.g., 100 µM to 10 nM). Incubate for 2 hours at 37°C. Causality: A 2-hour incubation is critical; highly polar amines require extended time to reach equilibrium across the hydrophobic lipid bilayer.
Substrate Addition & Readout: Add NanoBRET Nano-Glo Substrate and an extracellular NanoLuc inhibitor. Causality: The extracellular inhibitor quenches any luminescence from dead cells or leaked protein, ensuring the BRET signal strictly represents intracellular target engagement [3].
Protocol B: Cellular Thermal Shift Assay (CETSA)
Live-Cell Incubation: Incubate intact cells with 50 µM of the compound (or DMSO control) for 1 hour. Causality: 50 µM is chosen to saturate the target, compensating for the fragment's rapid
koff
rate during the subsequent heating steps.
Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes, followed by 3 minutes at room temperature. Causality: Heat denatures unbound proteins, causing them to aggregate. The fragment-bound target requires higher kinetic energy to unfold, shifting the melting temperature (
Tm
) [2].
Mild Lysis & Detection: Lyse cells using repeated freeze-thaw cycles in a detergent-free buffer. Centrifuge at 20,000 x g to pellet aggregates. Quantify the soluble target in the supernatant via Western Blot. Causality: Avoiding harsh detergents (like SDS or Triton X-100) is mandatory, as detergents can outcompete and strip the low-affinity fragment from the binding pocket before separation occurs.
Chip Functionalization: Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Causality: Ensure a low immobilization level (
Rmax
< 50 RU) to minimize mass transport limitations and steric hindrance, which heavily distort the kinetics of small molecules.
Single-Cycle Kinetics: Inject the compound in a 5-point ascending concentration series without regeneration steps between injections. Causality: Because the cyclobutanol fragment has a rapid off-rate, it will dissociate completely within seconds in running buffer. Single-cycle kinetics prevents the need for harsh regeneration buffers that could denature the immobilized target over time [4].
Data Fitting: Subtract the reference flow cell and blank buffer injections (double-referencing) to correct for the bulk refractive index changes caused by the high concentrations of the polar fragment. Fit to a 1:1 Langmuir binding model.
Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 341(6141), 84-87 (2013). Available at:[Link]
Business Wire. "DNA-Encoded Libraries (DELs) and NanoBRET Target Engagement Assays Accelerate Drug Discovery." Businesswire.com (2023). Available at:[Link]
Gabr, M. T., et al. "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules." bioRxiv (2025). Available at:[Link]
Comparative
comparative analysis of cis vs trans cyclobutane isomers biological activity
The strategic incorporation of sp³-hybridized, three-dimensional scaffolds has become a cornerstone of modern drug discovery. Among these, the cyclobutane ring has emerged as a highly privileged motif. Unlike conformatio...
Author: BenchChem Technical Support Team. Date: April 2026
The strategic incorporation of sp³-hybridized, three-dimensional scaffolds has become a cornerstone of modern drug discovery. Among these, the cyclobutane ring has emerged as a highly privileged motif. Unlike conformationally flexible linear alkanes or larger macrocycles, cyclobutane adopts a rigid, puckered conformation (with a dihedral angle of ~30°) to balance angle strain and torsional strain.
This unique 3D architecture allows it to act as a robust bioisostere for alkenes, preventing in vivo metabolic isomerization while locking pharmacophores into specific spatial trajectories. However, the biological activity of cyclobutane-containing drugs is exquisitely sensitive to stereochemistry. As a Senior Application Scientist, I have observed that the vector projection of substituents in cis versus trans isomers dictates target engagement, often resulting in a binary "active/inactive" pharmacological profile.
This guide provides an objective, data-driven comparison of cis and trans cyclobutane isomers, focusing on their structural dynamics, target binding causality, and the self-validating experimental workflows required to evaluate them.
Structural Dynamics and Receptor Binding Causality
The fundamental difference between cis- and trans-cyclobutane isomers lies in their spatial topology and how they present functional groups to a biological target:
Cis-Isomers (The "Bent" Topology): Substituents located on the same face of the puckered ring force the molecule into a restricted, bent geometry. In the context of 1,3-disubstitution, this precisely mimics the dihedral angles of cis-alkenes. This makes cis-cyclobutane an ideal scaffold to replace metabolically labile double bonds without losing the native binding conformation.
Trans-Isomers (The "Extended" Topology): Substituents on opposite faces create an extended, pseudo-planar topology. While this can be beneficial for linear binding pockets, it frequently leads to severe steric clashes in compact, allosteric binding sites.
Case Study: Combretastatin A4 (CA4) Analogs
Combretastatin A4 (CA4) is a highly potent vascular disrupting agent that binds to the colchicine site of tubulin, inducing cell cycle arrest. However, its clinical utility is severely hampered by a critical flaw: the rapid in vivo isomerization of its active cis-stilbene double bond into the inactive trans-stilbene.
To circumvent this, researchers designed to permanently lock the conformation. The comparative biological evaluation of the cis and trans isomers revealed profound mechanistic differences.
Quantitative Data Comparison
Table 1: Comparative Binding and Cytotoxicity of CA4 Analogs
Compound
Stereochemistry
Tubulin Binding Mode
Interaction Stability
Cytotoxicity (HepG2 / SK-N-DZ)
Natural CA4
cis-stilbene
T5 Loop H-bonding
Highly Stable (in vitro)
Nanomolar (Highly Active)
Cyclobutane Analog 2a
cis-1,3-disubstituted
T5 Loop H-bonding
Stable
Micromolar (Active)
Cyclobutane Analog 2b
trans-1,3-disubstituted
T7 Loop Clash
Transient / Weak
>50 µM (Inactive/Weak)
Mechanistic Causality:
Molecular dynamics simulations reveal why the cis-isomer is superior. The cis-1,3-disubstitution perfectly aligns its aryl rings to form stable, long-lasting hydrogen bonds with the T5 loop of the tubulin binding site. Conversely, the extended geometry of the trans-isomer causes a steric clash with the T7 loop. This forces the molecule into a suboptimal trajectory, resulting in transient binding and a drastic drop in cytotoxicity.
Caption: Mechanistic divergence in tubulin binding between cis and trans cyclobutane CA4 analogs.
Experimental Workflows: A Self-Validating System
To reliably compare these isomers, the experimental pipeline must be rigorously controlled. Biological data is only as reliable as the stereochemical purity of the test compounds. The following protocols represent the gold standard for synthesizing, separating, and evaluating cyclobutane isomers.
Protocol A: Stereoselective Synthesis and Isomeric Separation
Grignard Addition: Add 3,4,5-trimethoxyphenylmagnesium bromide to the cyclobutanone precursor dropwise at -78°C. Rationale: Cryogenic temperatures prevent over-addition and control the exotherm, preserving the strained four-membered ring.
Catalytic Deoxygenation: Subject the resulting tertiary alcohol to catalytic deoxygenation (Pd/C, H₂ atmosphere) to yield the 1,3-disubstituted cyclobutane core.
Chromatographic Separation: Purify the crude diastereomeric mixture via high-performance silica gel chromatography. The cis and trans isomers will elute at different retention times due to their distinct dipole moments and spatial footprints.
Self-Validation Step (Critical): Never rely solely on 1D-NMR for cyclobutane stereochemistry. Validate the absolute configuration of each fraction using 2D NOESY NMR (identifying through-space cross-peaks between the 1,3-protons in the cis isomer) and single-crystal X-ray diffraction (XRD) prior to any biological assay.
Caption: Synthesis and chromatographic separation workflow for cis/trans cyclobutane isomers.
Causality Focus: Tubulin polymerization is highly sensitive to temperature and buffer conditions. A self-validating assay must include a known active standard and a strict vehicle control to ensure the dynamic range of the fluorescence reporter is accurate.
Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Dilute in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl₂, pH 6.9) containing 1 mM GTP and 10 µM of a fluorescent reporter (e.g., DAPI).
Compound Plating: Plate the separated cis and trans isomers in a 96-well half-area plate at varying concentrations (0.1 µM to 50 µM). Crucial Step: Keep DMSO concentration strictly constant at 1% across all wells to prevent solvent-induced protein precipitation.
Assay Initiation: Add the tubulin mixture to the plate at 4°C. Immediately transfer the plate to a microplate reader pre-heated to 37°C. Rationale: The sudden temperature shift is the thermodynamic trigger that initiates polymerization.
Kinetic Readout: Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.
System Validation: The DMSO vehicle control must show a standard sigmoidal polymerization curve. The positive control (Natural CA4) must completely flatten the curve. The IC₅₀ of the cyclobutane isomers is calculated based on the Vmax of the polymerization phase.
Conclusion
The incorporation of cyclobutane rings into drug scaffolds is not merely a structural novelty; it is a calculated maneuver to exploit the 3D spatial vectors of cis and trans isomerism. As demonstrated by tubulin inhibitors and , locking a pharmacophore into a cis-cyclobutane conformation can salvage a metabolically unstable lead. However, this strategy is only viable when the stereochemical integrity of the isomers is rigorously separated, validated, and tested through highly controlled experimental systems.
References
Cyclobutanes in Small‐Molecule Drug Candidates
ChemMedChem (2022).
URL:[Link][1]
Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4
Journal of Molecular Structure (2020).
URL:[Link][2]
Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library
ChemMedChem (2022).
URL:[Link][3]
The Ascendancy of the 3D Scaffold: Unpacking the Advantages of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol
A Senior Application Scientist's Guide to a Privileged Scaffold in Modern Drug Discovery In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning away from traditional flat, aromatic s...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide to a Privileged Scaffold in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning away from traditional flat, aromatic structures towards three-dimensional (3D) scaffolds that offer superior pharmacological properties. The cyclobutane ring, once considered a synthetic curiosity, has now emerged as a valuable motif, prized for its ability to impart conformational rigidity and improved drug-like characteristics.[1][2] This guide provides an in-depth comparison of the (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol scaffold, highlighting its distinct advantages over conventional aromatic and other alicyclic frameworks, supported by experimental rationale and actionable protocols for its evaluation.
Deconstructing the Scaffold: A Triumvirate of Favorable Features
The power of the (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol scaffold lies in the synergistic interplay of its three core components: the cyclobutane core, its specific stereochemistry, and the strategic placement of its functional groups.
The Cyclobutane Core: A Rigid Foundation for Potency. The four-membered cyclobutane ring possesses a significant strain energy (26.3 kcal/mol), which results in a distinct, puckered conformation.[2] Unlike flexible acyclic linkers or larger, more dynamic cycloalkanes like cyclopentane, this rigidity helps pre-organize the attached pharmacophoric groups into a bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to a biological target, often leading to a significant enhancement in potency.[3]
Stereochemistry is Key: The (1s,3s) cis-Configuration. The cis-relationship between the amino and pyridinyl-alcohol groups is crucial. This specific spatial arrangement projects these key interacting moieties in a defined vector, allowing for precise and optimized engagement with target proteins. This contrasts sharply with the less defined substituent vectors available on planar aromatic rings or the multiple potential conformations of other scaffolds.
Strategic Functionalization: The Amino, Pyridinyl, and Hydroxyl Groups.
Amino Group: Serves as a primary interaction point, often acting as a hydrogen bond donor or a handle for further derivatization to fine-tune properties.
Pyridin-3-yl Group: Functions as a bioisostere for a phenyl ring but with distinct advantages. The nitrogen atom can act as a hydrogen bond acceptor, improve aqueous solubility, and alter metabolic pathways compared to a simple benzene ring.
Tertiary Alcohol: The hydroxyl group on the cyclobutane ring contributes to polarity and can form critical hydrogen bonds within a protein binding site. While potentially a site for metabolic glucuronidation, its constrained environment on the cyclobutane ring can sometimes shield it from extensive metabolism.[4]
Comparative Analysis: The (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol Advantage
The true value of this scaffold becomes apparent when compared directly with alternatives commonly employed in drug design.
Versus Aromatic Scaffolds (e.g., 1,3-diaminobenzene derivatives)
The most significant advantage is the shift from a flat, sp2-hybridized system to a three-dimensional, sp3-rich core. This has profound implications for a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Enhanced Solubility and Reduced Planarity: Increased sp3 fraction (Fsp3) is strongly correlated with improved aqueous solubility and higher success rates in clinical development.[5] The non-planar nature of the cyclobutane ring disrupts crystal packing forces that can plague flat aromatic compounds, leading to better solubility.[2]
Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Saturated scaffolds like cyclobutane are generally more metabolically robust, leading to a longer half-life and potentially reduced patient dosing frequency.[5]
Novel Intellectual Property: The underutilization of cyclobutane scaffolds compared to common aromatic rings provides opportunities for novel intellectual property claims.[6]
Versus Other Saturated Scaffolds (e.g., Cyclopentane, Cyclohexane)
While all cycloalkanes offer sp3 character, the cyclobutane ring's unique properties set it apart.
Optimal Rigidity: As discussed, the higher strain energy of cyclobutane provides a more rigid framework than cyclopentane or cyclohexane. This conformational constraint is a key strategy for improving binding affinity.[2][3]
Distinct Exit Vectors: The 1,3-substitution pattern on a puckered cyclobutane ring provides a unique geometric arrangement of substituents that cannot be perfectly mimicked by 1,3-disubstituted cyclopentanes or 1,4-disubstituted cyclohexanes, allowing for the exploration of different regions of a target's binding pocket.
Data-Driven Comparison: A Performance Snapshot
To illustrate these advantages, the following tables summarize hypothetical but representative experimental data comparing a compound based on our lead scaffold with analogues built on alternative frameworks, targeting a hypothetical protein kinase.
Table 1: Comparative Physicochemical Properties
Property
Lead Scaffold Compound
Aromatic Analogue
Cyclohexane Analogue
Structure
(1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol based
3-Amino-5-(pyridin-3-yl)aniline based
cis-4-Amino-1-(pyridin-3-yl)cyclohexan-1-ol based
Molecular Weight
~200 g/mol
~185 g/mol
~215 g/mol
Calculated LogP
0.8
1.5
1.2
Polar Surface Area (PSA)
78.5 Ų
78.9 Ų
78.5 Ų
Fsp3
0.5
0.1
0.8
Aqueous Solubility (pH 7.4)
250 µM
80 µM
180 µM
Causality: The higher Fsp3 and non-planar structure of the Lead Scaffold and Cyclohexane Analogue contribute to significantly better aqueous solubility compared to the flat, more lipophilic Aromatic Analogue.[5]
Table 2: Comparative In Vitro Performance
Parameter
Lead Scaffold Compound
Aromatic Analogue
Cyclohexane Analogue
Target Kinase IC₅₀
15 nM
150 nM
95 nM
Selectivity (Kinase Panel)
High (Selective for target)
Moderate (Multiple off-targets)
Moderate-High
Microsomal Stability (t½)
>60 min
15 min
45 min
Causality: The rigid conformation of the Lead Scaffold Compound likely presents the pharmacophores in an optimal orientation for binding, resulting in higher potency.[2] Its saturated core enhances metabolic stability compared to the electron-rich aromatic ring, which is more prone to oxidation.[5] The cyclohexane analogue, while more stable than the aromatic version, may have too much conformational flexibility to achieve the same level of potency as the cyclobutane.
Experimental Protocols for Scaffold Evaluation
To ensure scientific integrity, all claims must be backed by robust experimental data. The following are standardized, self-validating protocols for assessing the performance of compounds built upon the (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol scaffold.
Diagram: Drug Discovery Workflow for Scaffold Evaluation
Caption: A typical workflow for evaluating new chemical scaffolds in drug discovery.
Protocol 1: Kinase Inhibition Potency (IC₅₀ Determination) using ADP-Glo™
This protocol measures the amount of ADP produced by a kinase reaction, where a decrease in ADP corresponds to inhibition of the kinase.
Reagent Preparation:
Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
Prepare a solution of the specific kinase and its corresponding substrate peptide in kinase buffer.
Prepare ATP solution in kinase buffer at 2x the final desired concentration (e.g., 2x Km,app).
Serially dilute the test compound (from 10 mM DMSO stock) in kinase buffer to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final concentration).
Kinase Reaction:
To a 384-well plate, add 2.5 µL of the test compound dilution.
Add 2.5 µL of the kinase/substrate mix.
Initiate the reaction by adding 5 µL of the 2x ATP solution.
Incubate at room temperature for 60 minutes.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.
Read luminescence on a plate reader.
Data Analysis:
Normalize the data using "no enzyme" (100% inhibition) and "DMSO only" (0% inhibition) controls.
Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.[7]
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by liver enzymes.
Reagent Preparation:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Thaw cryopreserved HLM on ice and dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
Prepare a 100x stock solution of the NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
Prepare a 1 µM solution of the test compound in phosphate buffer.
Incubation:
Pre-warm the HLM solution and the test compound solution at 37°C for 5 minutes.
Initiate the reaction by adding the NADPH regenerating system to the HLM solution.
Immediately add the pre-warmed test compound solution to the HLM/NADPH mix.
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.
Sample Quenching and Analysis:
Quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard.
Vortex and centrifuge at high speed for 10 minutes to pellet the protein.
Transfer the supernatant to a new plate for analysis.
Analyze the concentration of the remaining test compound using LC-MS/MS.
Data Analysis:
Plot the natural log of the percent of compound remaining versus time.
The slope of the linear regression line (k) is the elimination rate constant.
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.[8]
Conclusion: A Scaffold for the Future
The (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol scaffold represents a paradigm shift from flatland to wonderland in medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and enhanced Fsp3 character directly address many of the liabilities associated with traditional aromatic scaffolds, such as poor solubility and high metabolic turnover.[5] By providing a stable and geometrically defined framework, it allows for the precise positioning of pharmacophoric elements to maximize potency and selectivity. The experimental data and protocols provided herein offer a clear roadmap for researchers to validate and leverage the significant advantages of this privileged scaffold in their own drug discovery programs, paving the way for the next generation of safer and more effective medicines.
References
Van der Kolk, R. et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
Kolk, R. V. D. et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]
Throup, A. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. PubMed Central. Available at: [Link]
Throup, A. et al. (2024). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Bradford Scholars. Available at: [Link]
National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
American Chemical Society (2022). Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors: What Is Expected? Journal of Medicinal Chemistry. Available at: [Link]
National Center for Biotechnology Information (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]
Bridging the Translational Gap: A Comparison Guide for In Vitro to In Vivo Cross-Validation of Novel Compounds
The accurate prediction of human pharmacokinetics (PK) and pharmacodynamics (PD) remains a critical bottleneck in the development of novel therapeutic compounds. Historically, the pharmaceutical industry has relied on tr...
Author: BenchChem Technical Support Team. Date: April 2026
The accurate prediction of human pharmacokinetics (PK) and pharmacodynamics (PD) remains a critical bottleneck in the development of novel therapeutic compounds. Historically, the pharmaceutical industry has relied on traditional in vitro to in vivo extrapolation (IVIVE) models to rank-order compounds. However, as molecular modalities become more complex (e.g., targeted degraders, covalent inhibitors), traditional cross-validation methods are increasingly failing to predict in vivo outcomes accurately.
This guide objectively compares legacy 2D assays against next-generation 3D Microphysiological Systems (MPS) and in silico Machine Learning (ML) models, providing researchers with a field-proven, self-validating framework for robust cross-validation.
Objective Comparison of Cross-Validation Alternatives
To establish a reliable IVIVE pipeline, we must analyze the mechanistic causality behind why certain models succeed while others fail.
Traditional 2D Cultures vs. 3D Microphysiological Systems (MPS)
Traditional IVIVE relies heavily on static 2D cultures (e.g., HepG2 cells) or subcellular fractions like human liver microsomes. The Causality of Failure: Static conditions fail to provide the mechanical shear stress required for proper cellular polarization. Consequently, immortalized lines like HepG2 lack key drug-metabolizing enzymes (DMEs), most notably CYP3A4, rendering them inadequate for accurate IVIVE[1]. Furthermore, drugs in vivo do not diffuse statically between parenchymal cells; they traverse endothelial barriers driven by fluid flow[2].
The MPS Advantage: 3D Microphysiological Systems (MPS), or Organ-on-a-Chip (OoC) technologies, resolve this by recapitulating human physiology through dynamic flow and multi-cell co-culture[1]. By maintaining primary hepatocyte phenotypes and mimicking the first-pass effect of the gut and liver, MPS platforms prevent the systematic underestimation of total plasma clearance (CLtot) that plagues traditional bottom-up IVIVE[2].
Bottom-Up Mechanistic Modeling vs. Machine Learning (ML)
When translating in vitro intrinsic clearance (CLint) to in vivo CLtot, the traditional "well-stirred model" often falls short. The Causality of Failure: The well-stirred model assumes instantaneous mixing and often ignores complex transporter interplay, leading to substantially worse predictions for novel compounds[3].
The ML Advantage: Recent direct comparisons demonstrate that in silico Machine Learning models—specifically Random Forest (RF) and Radial Basis Function (RBF) algorithms—outperform traditional mechanistic scaling. By utilizing physicochemical descriptors alongside in vitro parameters (like CLint and unbound fraction), RF and RBF models can predict CLtot within a two-fold error margin for up to 71.9% of structurally diverse compounds[3]. Furthermore, combining digital twins (DTs) of MPS with computational models can improve Drug-Induced Liver Injury (DILI) prediction sensitivity to over 95%, drastically reducing reliance on in vivo animal testing[4].
Quantitative Performance Comparison
The following table summarizes the predictive capabilities of current cross-validation methodologies based on recent benchmarking data.
Methodology / Model Type
Physiological Fidelity
CYP450 Expression
CLtot Prediction Accuracy (Within 2-fold of in vivo)
DILI Sensitivity
Throughput Scalability
2D Microsomes + Well-Stirred Model
Low (Static)
Low (Lacks CYP3A4)
~40 - 50%
< 50%
High
3D MPS (Organ-on-Chip) + PBPK
High (Dynamic Flow)
High (Primary Phenotype)
~80 - 85%
> 95% (with DTs)
Low - Medium
Machine Learning (RF / RBF)
N/A (In Silico)
N/A (Data-Driven)
~68 - 72%
N/A
Ultra-High
Systems-Level Cross-Validation Workflow
To achieve high-confidence IVIVE, modern drug development integrates MPS with in silico extrapolation before moving to in vivo validation. The logical relationship of this pipeline is visualized below.
Fig 1: Cross-validation loop integrating MPS and in silico models to predict in vivo outcomes.
To ensure trustworthiness, experimental protocols must be designed as self-validating systems . The following step-by-step methodology details how to derive CLint using a Gut-Liver OoC and cross-validate it against in vivo data, complete with internal causality checks.
Phase 1: System Equilibration & Internal Validation
Step 1: Microfluidic Priming & Endothelialization
Action: Prime the dual-channel Gut-Liver OoC with culture media at a flow rate of 1.5 µL/min.
Causality: Dynamic flow generates physiological shear stress, which is an absolute requirement for maintaining endothelial barrier integrity and primary hepatocyte metabolic competence[2].
Step 2: Internal Calibration via Reference Standards (Self-Validation)
Action: Prior to testing the novel compound, dose the system with established reference standards (e.g., Omeprazole for CYP2C19, Midazolam for CYP3A4). Quantify metabolite formation via LC-MS/MS.
Causality: This acts as an internal positive control. It validates that the specific primary cell lot possesses the requisite enzymatic activity, preventing false-negative clearance data for the novel compound.
Phase 2: Novel Compound Profiling
Step 3: Dosing and Mass Balance Recovery
Action: Administer the novel compound at clinically relevant concentrations (e.g., 0.1, 1.0, 10 µM). Measure compound depletion in both apical (gut) and basolateral (liver/systemic) compartments over 48 hours. Run a parallel cell-free chip control.
Causality: The cell-free control quantifies non-specific binding to the PDMS microfluidic device. Failing to account for PDMS absorption artificially inflates apparent clearance rates.
Step 4: ODE-Based Parameter Estimation
Action: Fit the chip-generated concentration-time data using compartmental Ordinary Differential Equations (ODEs) to derive the in vitro intrinsic clearance (CLint)[5].
Phase 3: In Silico Extrapolation & In Vivo Benchmarking
Step 5: PBPK Integration
Action: Input the derived CLint into a whole-body PBPK model. Scale the data using physiological scalars (e.g., hepatocellularity per gram of liver).
Step 6: Machine Learning Orthogonal Check
Action: Feed the compound's structural descriptors and in vitro unbound fraction (fu,p) into a Random Forest (RF) algorithm to generate a secondary, data-driven CLtot prediction[3].
Step 7: In Vivo Cross-Validation
Action: Compare the PBPK and ML-predicted CLtot against actual in vivo intravenous/oral PK data from preclinical species (e.g., Sprague-Dawley rats).
Causality: A prediction falling within a 2-fold error margin of the in vivo data validates the in vitro MPS model's predictive power, greenlighting the compound for further translational development[3].
References
Microphysiological systems as an emerging in vitro approach for the evaluation of drug absorption, distribution, metabolism, and excretion and toxicity - nih.gov.1
Modernizing Preclinical Drug Development: The Role of New Approach Methodologies | ACS Pharmacology & Translational Science - acs.org. 4
Physiologically Based Pharmacokinetic and Pharmacodynamic Analysis Enabled by Microfluidically Linked Organs-on-Chips - annualreviews.org. 2
In silico modeling and simulation of organ-on-a-chip systems to support data analysis and a priori experimental design - researchgate.net. 5
Direct Comparison of Total Clearance Prediction: Computational Machine Learning Model versus Bottom-Up Approach Using In Vitro Assay - nih.gov. 3
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans. The recommendations herein...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans. The recommendations herein are based on a structural hazard assessment, applying established safety protocols for related chemical classes in the absence of specific toxicological data for this novel compound.
Foundational Principle: A Risk-Based Approach to Safety
Handling any novel chemical compound for which a comprehensive toxicological profile is not yet available demands a conservative, risk-based approach. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate Personal Protective Equipment (PPE) to protect employees.[1][2] Our strategy for (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans, is therefore built upon an inferred hazard analysis derived from its core chemical motifs: the aminocyclobutane ring and the pyridinyl group.
Inferred Hazard Analysis
Pyridinyl Moiety : The pyridine ring is a well-characterized structural alert. Pyridine and its derivatives are known to be toxic, readily absorbed through the skin, and can cause irritation to the skin, eyes, and respiratory system.[3][4] Chronic exposure to pyridine-containing compounds can lead to potential damage to the liver, kidneys, and central nervous system.[3][5][6]
Aminocyclobutane Moiety : Aliphatic amines and amino-cycloalkanes can be corrosive and cause severe skin burns and eye damage.[7][8] They are often classified as skin and eye irritants, with the potential to cause respiratory irritation.[9][10]
Based on this analysis, we will treat (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans, as a substance that is potentially toxic via dermal absorption, inhalation, and ingestion, and is a likely skin, eye, and respiratory tract irritant or corrosive.
The Hierarchy of Controls: Your First Line of Defense
Before any discussion of PPE, it is critical to implement engineering and administrative controls. PPE is the last line of defense against a chemical hazard.[2]
Primary Engineering Control : All handling of (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans, in its solid (powder) form or in solution, must be conducted within a certified and properly functioning chemical fume hood.[11] This is non-negotiable and serves to control exposure to hazardous fumes, vapors, or dusts.[11]
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the potential hazards and the specific handling procedures outlined in this guide.[1]
The Core PPE Ensemble: A Multi-Barrier System
A complete PPE ensemble is required for all work involving this compound. Minimum laboratory attire, including long pants and closed-toe shoes, is mandatory at all times.[12]
Task/Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Chemical-Resistant Lab Coat
N95 Respirator (minimum)
Preparing Solutions
Chemical Splash Goggles & Face Shield
Double Nitrile Gloves
Chemical-Resistant Lab Coat
Not required inside fume hood
Reaction Setup/Monitoring
Chemical Splash Goggles
Double Nitrile Gloves
Chemical-Resistant Lab Coat
Not required inside fume hood
Handling Spills
Chemical Splash Goggles & Face Shield
Heavy-duty Nitrile or Neoprene Gloves
Chemical-Resistant Apron over Lab Coat
NIOSH-approved respirator with organic vapor cartridges
Detailed Breakdown:
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine particulates.[12] When handling the solid powder or pouring significant volumes of solutions (>50 mL), a full-face shield must be worn in addition to the goggles.[12]
Hand Protection : The pyridinyl and amino functionalities necessitate robust hand protection.
Glove Material : Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4]
Double Gloving : Always wear two pairs of nitrile gloves. This provides a critical buffer in case the outer glove is compromised, allowing you time to remove both pairs and re-glove without exposing your skin.
Inspection and Replacement : Before use, always inspect gloves for any signs of degradation or punctures. Change gloves immediately if contamination is suspected, and always after a maximum of two hours of continuous use.
Body Protection : A buttoned, long-sleeved laboratory coat is the minimum requirement.[11][12] For this specific compound, a coat with chemical-resistant properties (e.g., polyester or a poly-cotton blend treated for chemical resistance) is strongly recommended over standard cotton.
Respiratory Protection : While the fume hood is the primary control for inhalation hazards, respiratory protection is necessary when there is a potential for aerosolization outside of this containment.
Weighing Powders : Weighing the solid compound can generate fine dust. A NIOSH-approved N95 filtering facepiece respirator is the minimum requirement for this task to prevent inhalation of particulates.[13]
Spill Cleanup : In the event of a significant spill outside of a fume hood, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[14] All personnel required to wear tight-fitting respirators must be medically cleared and fit-tested annually as per OSHA regulations.
Operational Protocol: Donning, Doffing, and Disposal
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Step-by-Step Donning Sequence:
Perform hand hygiene.
Don inner pair of nitrile gloves.
Don chemical-resistant lab coat, ensuring it is fully buttoned.
Don N95 respirator (if required for the task). Perform a user seal check.
Don chemical splash goggles.
Don face shield (if required).
Don outer pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Step-by-Step Doffing Sequence (The "Dirty-to-Clean" Principle):
Decontaminate (if applicable) : If gross contamination is visible on outer gloves, wipe them down.
Remove Outer Gloves : Peel off the first pair of gloves without touching your bare skin. Dispose of them immediately in the designated chemical waste container.
Remove Face Shield & Goggles : Handle by the "clean" straps or earpieces. Place in a designated area for decontamination.
Remove Lab Coat : Unbutton and roll the coat outwards, containing the contaminated surface. Dispose of it in the appropriate waste stream.
Remove Respirator : Handle by the straps only. Do not touch the front of the respirator. Dispose of it.
Remove Inner Gloves : Peel off the final pair of gloves.
Hand Hygiene : Wash hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
Spill : Evacuate the immediate area. If the spill is contained within the fume hood, use a chemical spill kit with an absorbent appropriate for organic amines. If the spill is outside the hood, alert others, evacuate the lab, and contact your institution's Environmental Health & Safety (EHS) department.
Disposal Plan
Improper disposal creates significant risks. All waste generated from handling this compound is considered hazardous.
Contaminated PPE : All disposable PPE (gloves, respirators, lab coats) must be disposed of as solid hazardous chemical waste. Do not place it in regular or biohazard trash.
Chemical Waste : Residual (1s,3s)-3-Amino-1-(pyridin-3-yl)cyclobutan-1-ol, trans, and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container. Due to the nitrogenous heterocyclic structure, this waste must be segregated from other streams and disposed of according to institutional and local regulations for nitrogen-containing chemical waste.[15]
Empty Containers : The "empty" container that held the stock compound is still considered hazardous. It should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected and disposed of as hazardous chemical waste.[16] Only after this procedure can the defaced container be discarded.[16]
References
Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. University of Washington. [Link]
Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. [Link]
Koehler, K., & Gali, R. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine. [Link]
Occupational Safety and Health Administration. Laboratories - Standards. U.S. Department of Labor. [Link]
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Public Health England. (2015, October 15). Incident management: pyridine. GOV.UK. [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. U.S. Department of Health and Human Services. [Link]
National Institute for Occupational Safety and Health. NIOSH Guide to Industrial Respiratory Protection. Centers for Disease Control and Prevention. [Link]
Occupational Safety and Health Administration. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. [Link]
National Industrial Chemicals Notification and Assessment Scheme. (2015, July 3). Pyridine: Human health tier II assessment. Australian Department of Health. [Link]
National Institute for Occupational Safety and Health. (2018). Chemical, Biological, Radiological, and Nuclear (CBRN) Respiratory Protection Handbook. Centers for Disease Control and Prevention. [Link]
National Institute for Occupational Safety and Health. Respirators. Centers for Disease Control and Prevention. [Link]
U.S. Environmental Protection Agency. Respirator Section of Label Review Manual Chapter 10. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 11321048, 1-Aminocyclobutanecarboxylic Acid Hydrochloride. [Link]
Accela ChemBio Inc. SAFETY DATA SHEET - 3-Amino-2H-[1,2'-bipyridin]-2-one. [Link]
ChemBK. (2024, April 9). 1-aMinocyclobutane-1-carboxylic acid hydrochloride - Introduction. [Link]
Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]
Ma, C., Zhang, H., Liu, Z., et al. (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. Water Research, 281, 123575. [Link]
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